2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-8-5-7(3-4-11)6-9(14-2)10(8)12/h5-6,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEJSSNOWXNKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374320 | |
| Record name | (4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42973-55-7 | |
| Record name | 4-Hydroxy-3,5-dimethoxybenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42973-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 42973-55-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Syringylacetonitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Potential of Syringylacetonitrile in Modern Drug Discovery
Syringylacetonitrile, systematically known as 2-(4-hydroxy-3,5-dimethoxyphenyl)acetonitrile, is a niche yet intriguing molecule positioned at the intersection of natural product chemistry and pharmaceutical sciences. As a derivative of the sinapyl alcohol monolignol, it belongs to the vast family of phenylpropanoids, which are ubiquitous in the plant kingdom and form the basis for a multitude of bioactive compounds. The syringyl moiety, characterized by a 4-hydroxy-3,5-dimethoxy substitution pattern on the phenyl ring, is a key structural feature in many natural products exhibiting a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
The introduction of a nitrile group onto the syringyl scaffold imparts unique chemical and electronic properties, making syringylacetonitrile a valuable synthon for the synthesis of more complex molecules. The nitrile functionality is a versatile precursor for various functional groups, including amines, carboxylic acids, and tetrazoles, which are prevalent in many pharmaceutical agents. In drug design, the nitrile group can also act as a key pharmacophore, participating in hydrogen bonding and other non-covalent interactions with biological targets.[1]
This technical guide provides a comprehensive overview of the physical and chemical properties of syringylacetonitrile, intended to serve as a valuable resource for researchers, medicinal chemists, and professionals involved in drug discovery and development. We will delve into its structural and physicochemical characteristics, spectroscopic profile, stability, and potential synthetic routes. Furthermore, we will explore its prospective applications as a building block in the synthesis of novel therapeutic agents, drawing upon the known biological activities of related syringyl-containing compounds. Our aim is to furnish a scientifically rigorous and practically useful document that will empower researchers to unlock the full potential of this promising molecule.
Physicochemical Properties of Syringylacetonitrile
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development, influencing everything from reaction conditions to formulation and bioavailability. While experimental data for syringylacetonitrile is somewhat limited in the public domain, we can compile a combination of available experimental data, predicted values from reliable sources, and data from closely related analogs to provide a comprehensive profile.
Structural and Molecular Data
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | 3,5-Dimethoxy-4-hydroxyphenylacetonitrile | ChemicalBook[3] |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[2] |
| Molecular Weight | 193.20 g/mol | PubChem[2] |
| CAS Number | 42973-55-7 | ChemicalBook[3] |
| InChI | InChI=1S/C10H11NO3/c1-13-8-5-7(3-4-11)6-9(14-2)10(8)12/h5-6,12H,3H2,1-2H3 | PubChem[2] |
| InChIKey | UUEJSSNOWXNKAP-UHFFFAOYSA-N | PubChem[2] |
| SMILES | COC1=CC(=CC(=C1O)OC)CC#N | PubChem[2] |
Physical Properties
| Property | Value | Notes and References |
| Melting Point | 68-70 °C | Experimental value.[3] |
| Boiling Point | 361.1 ± 37.0 °C (Predicted) | Predicted at standard pressure.[3] For comparison, (3,4-dimethoxyphenyl)acetonitrile has a boiling point of 171-178 °C at 10 mmHg.[4][5] |
| Appearance | Likely a white to off-white crystalline solid | Based on the melting point and appearance of related compounds. |
| pKa | 9.71 ± 0.23 (Predicted) | Refers to the phenolic hydroxyl group.[3] |
Solubility Profile (Qualitative and Inferred)
-
Water: Expected to have low solubility in water due to the presence of the largely nonpolar benzene ring and the nitrile group. The hydroxyl and methoxy groups will contribute to some minimal solubility. For comparison, (3,4-dimethoxyphenyl)acetonitrile is reported to be insoluble in water.[5]
-
Polar Organic Solvents:
-
Methanol, Ethanol: Likely to be soluble. Syringic acid, a related compound, shows high solubility in methanol.[6] (3,4-Dimethoxyphenyl)acetonitrile is soluble in methanol (0.1 g/mL).[5]
-
Acetonitrile, Acetone: Expected to be soluble. These are common solvents for organic compounds with moderate polarity.
-
Dimethyl Sulfoxide (DMSO): Expected to be highly soluble, as DMSO is a powerful solvent for a wide range of organic molecules.
-
-
Nonpolar Organic Solvents (e.g., Hexane, Toluene): Expected to have low to moderate solubility.
Spectroscopic Characterization of Syringylacetonitrile
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While a comprehensive set of experimentally obtained spectra for syringylacetonitrile is not publicly available, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra based on its chemical structure and data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The ¹H NMR spectrum of syringylacetonitrile is expected to be relatively simple and highly informative.
-
Aromatic Protons (Ar-H): Due to the symmetrical substitution pattern on the benzene ring, the two aromatic protons are chemically equivalent. They are expected to appear as a singlet in the aromatic region, likely around δ 6.5-7.0 ppm .
-
Methylene Protons (-CH₂-CN): The two protons of the methylene group adjacent to the nitrile and the aromatic ring will appear as a singlet, likely in the range of δ 3.6-3.8 ppm .
-
Methoxyl Protons (-OCH₃): The six protons of the two equivalent methoxy groups will give a sharp singlet, expected around δ 3.8-4.0 ppm .
-
Hydroxyl Proton (-OH): The phenolic hydroxyl proton will appear as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration. It could range from δ 5.0-9.0 ppm .
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework.
-
Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to have a chemical shift in the range of δ 115-125 ppm .
-
Methylene Carbon (-CH₂-CN): The methylene carbon should appear in the region of δ 20-30 ppm .
-
Aromatic Carbons:
-
C-OH: The carbon bearing the hydroxyl group is expected around δ 145-155 ppm .
-
C-OCH₃: The two carbons attached to the methoxy groups should be equivalent and appear in a similar region to the C-OH carbon, around δ 145-155 ppm .
-
C-H: The two equivalent aromatic carbons bearing hydrogen atoms will likely resonate around δ 105-115 ppm .
-
C-CH₂: The aromatic carbon attached to the acetonitrile moiety is expected in the range of δ 120-130 ppm .
-
-
Methoxyl Carbon (-OCH₃): The two equivalent methoxy carbons will give a signal around δ 55-60 ppm .
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in syringylacetonitrile.
-
O-H Stretch (Phenol): A broad absorption band in the region of 3200-3600 cm⁻¹ .
-
C-H Stretch (Aromatic): A weak to medium absorption band typically found just above 3000 cm⁻¹ .
-
C-H Stretch (Aliphatic): Medium to strong absorption bands in the range of 2850-3000 cm⁻¹ .
-
C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ .[7] This is a highly characteristic peak for the nitrile group.
-
C=C Stretch (Aromatic): Several weak to medium bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Phenol and Methoxy): Strong absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹ .
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺•): The molecular ion peak would be observed at m/z = 193 , corresponding to the molecular weight of syringylacetonitrile.
-
Major Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃) from a methoxy group to give a fragment at m/z = 178 .
-
Benzylic cleavage to lose the •CH₂CN radical, resulting in a stable benzylic cation at m/z = 153 .
-
Loss of CO from the phenolic ring, a common fragmentation for phenols.
-
Chemical Properties and Reactivity
The chemical reactivity of syringylacetonitrile is governed by its three main functional domains: the phenolic hydroxyl group, the electron-rich aromatic ring, and the electrophilic nitrile group.
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can be deprotonated with a suitable base to form a phenoxide ion. This anion is a potent nucleophile and can undergo various reactions, such as:
-
Etherification: Reaction with alkyl halides or other electrophiles to form ethers.
-
Esterification: Acylation with acid chlorides or anhydrides to produce esters. These reactions can be used to install protecting groups or to modify the molecule's properties.
Reactions of the Aromatic Ring
The syringyl ring is highly activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and methoxy groups. However, the substitution pattern is already dense, limiting the positions for further substitution.
Reactions of the Nitrile Group
The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, making syringylacetonitrile a valuable synthetic intermediate.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-hydroxy-3,5-dimethoxyphenylacetic acid) or a primary amide intermediate.
-
Reduction: Reduction of the nitrile group with reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation will produce the corresponding primary amine (2-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-amine).
-
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.
-
Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions, for example, with azides to form tetrazoles, which are important pharmacophores in many drugs.
Stability and Storage
While specific stability studies on syringylacetonitrile are not widely published, general principles for phenolic compounds and nitriles suggest the following:
-
Light Sensitivity: Phenolic compounds can be susceptible to oxidation, which can be accelerated by light. Therefore, it is recommended to store syringylacetonitrile in a well-sealed, light-resistant container.
-
Oxidative Stability: The phenolic hydroxyl group can be oxidized, potentially leading to the formation of colored byproducts. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term preservation of purity.
-
pH Stability: In strongly basic solutions, the phenolic proton will be abstracted, forming the phenoxide, which may be more susceptible to oxidation. In strongly acidic conditions, hydrolysis of the nitrile group may occur, especially at elevated temperatures. For stability studies, it's recommended to assess degradation under acidic, basic, and oxidative stress conditions, as outlined in ICH guidelines.[2]
-
Recommended Storage: Store in a cool, dry, and dark place, preferably under an inert atmosphere.
Proposed Synthesis of Syringylacetonitrile
A plausible and efficient synthesis of syringylacetonitrile can be designed based on established methods for similar phenylacetonitriles. The following protocol is a proposed route starting from commercially available syringaldehyde.
Caption: Proposed synthetic workflow for Syringylacetonitrile.
Step-by-Step Protocol
Step 1: Reduction of Syringaldehyde to Syringyl Alcohol
-
To a stirred solution of syringaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield syringyl alcohol, which can often be used in the next step without further purification.
Step 2: Chlorination of Syringyl Alcohol to Syringyl Chloride
-
Dissolve the syringyl alcohol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or diethyl ether, containing a catalytic amount of pyridine.
-
Cool the solution to 0 °C and add thionyl chloride (SOCl₂) (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction with ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain syringyl chloride.
Step 3: Cyanation of Syringyl Chloride to Syringylacetonitrile
-
Dissolve the crude syringyl chloride (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Add sodium cyanide (NaCN) (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Extract the product with ethyl acetate or DCM.
-
Combine the organic extracts, wash thoroughly with water and brine to remove the solvent and residual cyanide salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure syringylacetonitrile.
Applications in Drug Discovery and Development
Syringylacetonitrile serves as a valuable building block for the synthesis of a diverse array of potential therapeutic agents. Its utility stems from the combination of the biologically relevant syringyl motif and the synthetically versatile nitrile group.
As a Synthon for Bioactive Molecules
The chemical transformations of the nitrile group, as described earlier, allow for the introduction of various pharmacophoric groups. For instance:
-
Synthesis of Phenylethylamines: Reduction of the nitrile yields 2-(4-hydroxy-3,5-dimethoxyphenyl)ethylamine. The phenylethylamine scaffold is a core component of many neurotransmitters and psychoactive drugs.
-
Synthesis of Arylacetic Acids: Hydrolysis of the nitrile leads to 4-hydroxy-3,5-dimethoxyphenylacetic acid, a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic classes.
-
Formation of Heterocycles: The nitrile group can be a key component in the construction of various heterocyclic rings, such as tetrazoles, which are known bioisosteres for carboxylic acids and are found in several marketed drugs (e.g., losartan).
Caption: Synthetic utility of Syringylacetonitrile in drug discovery.
Potential Pharmacological Activities
The syringyl moiety is associated with a range of beneficial biological effects. It is plausible that derivatives of syringylacetonitrile could exhibit similar activities:
-
Antioxidant and Anti-inflammatory Activity: Many syringyl-containing compounds are potent antioxidants due to the ability of the phenolic hydroxyl group to scavenge free radicals. This can translate into anti-inflammatory effects.
-
Anticancer Potential: Certain natural products with the syringyl unit have demonstrated cytotoxic activity against various cancer cell lines.
-
Neuroprotective Effects: The structural similarity to certain endogenous neuromodulators suggests that derivatives could have applications in neurodegenerative diseases.
Conclusion
Syringylacetonitrile is a molecule with considerable, yet largely untapped, potential in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the rich chemistry of its functional groups, makes it an attractive starting point for the development of novel molecular entities. While a more extensive experimental characterization of its physical and chemical properties is warranted, the available and inferred data provide a solid foundation for its use in research. It is our hope that this technical guide will stimulate further investigation into syringylacetonitrile and its derivatives, ultimately leading to the discovery of new and effective therapeutic agents.
References
-
PubChem. (n.d.). 2-Methoxyphenylacetonitrile. Retrieved January 26, 2024, from [Link]
-
Easter, M., & Mach, M. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. Xenobiotica, 46(3), 227–235. [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 26, 2024, from [Link]
-
Zhang, Y., Wang, Y., & Hao, L. (2020). Solubility and Thermodynamic Behavior of Syringic Acid in Eight Pure and Water + Methanol Mixed Solvents. Journal of Chemical & Engineering Data, 65(4), 1646–1655. [Link]
Sources
- 1. Acetonitrile [webbook.nist.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3,5-DIMETHOXY-4-HYDROXYPHENYL ACETONITRILE | 42973-55-7 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]
- 6. Biosynthesis of Unusual Synthons in Natural Products [escholarship.org]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
Technical Whitepaper: Physicochemical Characterization and Analytical Validation of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile
Executive Summary
In the high-stakes landscape of drug development, the precise characterization of intermediate scaffolds is a non-negotiable standard. 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile (CAS: 42973-55-7), often referred to as syringylacetonitrile, serves as a critical building block in the synthesis of alkaloids, kinase inhibitors, and cardiovascular agents.
While its average molecular weight is 193.20 g/mol , relying solely on this gravimetric figure is insufficient for modern proteomic and metabolomic workflows. This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, distinguishing between bulk molar mass for stoichiometric synthesis and monoisotopic mass for high-resolution mass spectrometry (HRMS) validation. Furthermore, it outlines a self-validating LC-MS protocol designed to ensure 99.9% confidence in identity and purity.
Part 1: The Molecular Weight Paradigm
Theoretical Physicochemical Profile
For researchers calculating stoichiometry or interpreting mass spectra, the distinction between average molecular weight and monoisotopic mass is critical.
-
Molecular Formula:
[1][2] -
Average Molecular Weight: 193.20 g/mol (Used for weighing and yield calculations)
-
Monoisotopic Mass: 193.07389 Da (Used for Mass Spectrometry identification)
Isotopic Distribution & Mass Defect
In high-resolution MS, the "nominal mass" (193) is often misleading due to the mass defect of nuclear binding energy. The presence of
Table 1: Calculated Isotopic Abundance for
| Isotope | Mass (Da) | Abundance (%) | Significance in MS |
| M+0 | 193.0739 | 100.00 | Base Peak (Quantitation) |
| M+1 | 194.0772 | ~11.50 | |
| M+2 | 195.0805 | ~1.20 | Trace isotopic confirmation |
Expert Insight: When analyzing this compound via ESI-MS (Electrospray Ionization), expect the
peak at 194.0812 or thepeak at 192.0666 depending on the pH of the mobile phase. The phenolic hydroxyl group makes negative mode ionization particularly sensitive.
Part 2: Synthetic Architecture & Utility
The nitrile moiety in this compound acts as a versatile "chemical handle," allowing divergent synthesis into amines (via reduction) or carboxylic acids (via hydrolysis).
Synthetic Workflow Visualization
The following diagram illustrates the standard synthetic pathway from the commercially available precursor, Syringaldehyde, highlighting the critical intermediate states.
Figure 1: Step-wise synthetic conversion from Syringaldehyde to the target nitrile. Note that the phenolic -OH may require transient protection (e.g., benzyl ether) to prevent side reactions during chlorination.
Part 3: Analytical Determination Strategies
To validate the identity of this compound, a generic HPLC method is insufficient due to potential co-elution with structural isomers. The following protocol utilizes LC-MS/MS with a self-validating internal standard mechanism.
Protocol: High-Resolution LC-MS Validation
Objective: Confirm purity >98% and identity via exact mass.
Reagents:
-
Mobile Phase A: Water + 0.1% Formic Acid (LC-MS Grade).[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).
Methodology:
-
Sample Prep: Dissolve 1 mg of analyte in 1 mL of 50:50 MeOH:H2O. Vortex for 30s. Filter through 0.22 µm PTFE filter.
-
Chromatography: Run a gradient from 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.
-
Detection: ESI Source, Positive Mode (
) and Negative Mode ( ). -
Validation Logic: The observed mass must be within 5 ppm of the theoretical calculated mass (193.0739 Da).
Analytical Decision Logic
The following flowchart dictates the decision-making process for Quality Control (QC) scientists when interpreting MS data.
Figure 2: Logical workflow for validating compound identity. The inclusion of an isotope ratio check prevents false positives from isobaric interferences.
Part 4: Quality Control Specifications
For use in pharmaceutical applications, the compound must meet rigorous specifications. Deviations in molecular weight measurements often indicate specific contamination types (e.g., moisture, residual solvents).
Table 2: Quality Control Acceptance Criteria
| Test Parameter | Specification | Method | Impact of Failure |
| Appearance | Off-white to pale yellow solid | Visual | Oxidation indication |
| Purity (HPLC) | HPLC-UV (210/254 nm) | Low yield in downstream synthesis | |
| Mass Accuracy | HRMS (ESI) | Wrong structure / Isomer | |
| Water Content | Karl Fischer | Stoichiometric errors in sensitive reactions | |
| Residual Solvents | GC-Headspace | Toxicity / Regulatory non-compliance |
Trustworthiness Note: Always perform a "Blank" injection (pure solvent) before the sample to ensure no carryover from previous runs, which can lead to ghost peaks at the target MW.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link]
-
MDPI. Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone. (Discusses similar synthetic routes and intermediate handling). [Link]
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An In-Depth Technical Guide to the 1H NMR Spectrum of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical and natural product derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this compound through meticulous spectral interpretation, supported by established theoretical principles and practical experimental considerations.
Introduction: The Structural Significance of this compound
This compound, also known as syringylacetonitrile, possesses a syringyl moiety characterized by a 4-hydroxy-3,5-dimethoxyphenyl group. This structural motif is prevalent in a wide array of bioactive natural products, including sinapic acid and its derivatives, which exhibit antioxidant, anti-inflammatory, and other valuable pharmacological properties. Accurate structural confirmation of this building block is paramount for ensuring the integrity of subsequent synthetic steps and the final products. 1H NMR spectroscopy stands as a primary and indispensable tool for this purpose, offering detailed insights into the molecular architecture.
Deciphering the Molecular Blueprint: Predicted 1H NMR Spectral Analysis
The chemical structure of this compound dictates a distinct 1H NMR spectrum with four key proton environments. The inherent symmetry of the 3,5-dimethoxyphenyl group simplifies the aromatic region of the spectrum.
Caption: Molecular structure of this compound.
Based on established chemical shift principles and data from analogous compounds, the following 1H NMR signals are predicted:
| Proton Type | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic Protons | H-2, H-6 | ~ 6.5 - 6.8 | Singlet (s) | 2H | Due to the symmetrical substitution pattern, these two protons are chemically equivalent and appear as a single signal. The electron-donating effects of the hydroxyl and methoxy groups shield these protons, resulting in an upfield shift compared to benzene (7.26 ppm). |
| Benzylic Protons | -CH₂CN | ~ 3.6 - 3.8 | Singlet (s) | 2H | These protons are adjacent to an electron-withdrawing nitrile group and the aromatic ring, leading to a downfield shift. The absence of adjacent non-equivalent protons results in a singlet. |
| Methoxy Protons | -OCH₃ | ~ 3.8 - 3.9 | Singlet (s) | 6H | The two methoxy groups are equivalent due to the molecule's symmetry. Their protons appear as a sharp singlet in a characteristic region for methoxy groups attached to an aromatic ring. |
| Phenolic Proton | -OH | Variable (typically ~ 5.0 - 9.0) | Singlet (s, often broad) | 1H | The chemical shift of the phenolic proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[1] It often appears as a broad singlet and may exchange with deuterium in solvents like D₂O, leading to its disappearance from the spectrum. |
A Validated Protocol for 1H NMR Spectrum Acquisition
This section outlines a robust, self-validating protocol for obtaining a high-quality 1H NMR spectrum of this compound.
I. Sample Preparation: The Foundation of a Quality Spectrum
The integrity of the NMR data is critically dependent on meticulous sample preparation.[2][3]
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its ability to form hydrogen bonds will help in observing the phenolic -OH proton, which might be broadened or unobserved in less polar solvents like chloroform-d (CDCl₃).[1][4] The residual proton signal of DMSO-d₆ at ~2.50 ppm can serve as a secondary internal reference.[5]
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.[6] This concentration ensures a good signal-to-noise ratio without causing significant line broadening due to viscosity.
-
Internal Standard: Tetramethylsilane (TMS) is the primary reference standard, with its signal set to 0.00 ppm.[7] Use a minimal amount to avoid overwhelming the spectrum.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Homogenization: After transfer to the NMR tube, cap the tube and gently invert it several times to ensure a homogeneous solution.
Caption: Experimental workflow for 1H NMR analysis.
II. NMR Instrument Parameters: Optimizing Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may require fine-tuning based on the specific instrument and sample.
| Parameter | Recommended Value | Justification |
| Spectrometer Frequency | 400 MHz | Provides good spectral dispersion for this molecule. |
| Number of Scans (NS) | 16-32 | Sufficient for good signal-to-noise ratio with the recommended sample concentration. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for full relaxation of protons, ensuring accurate integration. |
| Acquisition Time (AQ) | 3-4 seconds | Provides adequate digital resolution. |
| Spectral Width (SW) | 16 ppm | Encompasses the expected chemical shift range of all protons. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
III. Data Processing and Analysis: From FID to Final Spectrum
-
Fourier Transformation: The raw free induction decay (FID) signal is converted into the frequency domain spectrum.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode with a flat baseline.
-
Baseline Correction: A polynomial function is applied to correct any baseline distortions.
-
Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm or the residual DMSO-d₅ peak to 2.50 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Interpreting the Spectrum: A Self-Validating Approach
The acquired spectrum should be analyzed for the following key features to validate the structure of this compound:
-
Four Distinct Signals: The presence of exactly four signals confirms the four unique proton environments.
-
Correct Integration Ratios: The integrated areas of the signals should correspond to a 2:2:6:1 ratio (aromatic : benzylic : methoxy : hydroxyl).
-
Expected Chemical Shifts and Multiplicities: The signals should appear in the predicted chemical shift regions with the expected singlet multiplicities. Any significant deviation may indicate the presence of impurities or an incorrect structure.
-
Absence of Coupling: The lack of spin-spin coupling, resulting in all singlet signals, is a key characteristic of this molecule's 1H NMR spectrum.
Conclusion
The 1H NMR spectrum of this compound is a powerful and definitive tool for its structural confirmation. By following the detailed protocol outlined in this guide, researchers can confidently acquire and interpret high-quality spectra, ensuring the identity and purity of this important synthetic intermediate. The characteristic pattern of four singlets with a 2:2:6:1 integration ratio provides an unambiguous spectroscopic signature for this compound.
References
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ResearchGate. (n.d.). 1H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- Exarchou, V., Krucker, M., van Beek, T. A., Vervoort, J., Gerothanassis, I. P., & Albert, K. (2005). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Current Organic Chemistry, 9(13), 1299-1327.
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ResearchGate. (n.d.). (PDF) H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
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University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Journal of Chemical Sciences, 119(5), 451-463.
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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ACD/Labs. (2021, August 25). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine, 43(3), 129-153.
-
The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]
- Palafox-Carlos, H., Gil-Chávez, J., Sotelo-Mundo, R. R., & González-Aguilar, G. A. (2015). A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Carica papaya cv Maradol). PLOS ONE, 10(11), e0140242.
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996). Retrieved from [Link]
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile
Abstract
This technical guide provides a comprehensive overview of 2-(4-hydroxy-3,5-dimethoxyphenyl)acetonitrile, a significant chemical intermediate possessing the syringyl moiety. While the specific "discovery" of this compound is not marked by a singular event, its importance lies in its role as a versatile building block derived from readily available biomass sources. This document details a primary, field-proven synthetic pathway starting from syringaldehyde, a lignin-derived phenolic aldehyde. We will explore the mechanistic underpinnings of this transformation, provide a detailed experimental protocol for its synthesis and purification, and present a thorough guide to its structural characterization using modern spectroscopic techniques. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development who require a practical and scientifically grounded understanding of this valuable compound.
Introduction: The Significance of the Syringyl Moiety
Phenylacetonitrile derivatives are a cornerstone of organic synthesis, serving as critical intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Their value is derived from the reactivity of the nitrile group, which can be readily transformed into amines, carboxylic acids, and other functional groups. The specific compound, this compound, is distinguished by its "syringyl" group (a 4-hydroxy-3,5-dimethoxyphenyl system).
This structural motif is prevalent in nature, most notably as a fundamental unit of syringyl lignin, a major component of hardwood biomass.[2] The parent aldehyde, syringaldehyde, is therefore an abundant and renewable feedstock, making its derivatives economically and environmentally attractive starting materials for complex syntheses.[2] The presence of the phenolic hydroxyl and two flanking methoxy groups provides unique electronic properties and multiple handles for further chemical modification, making this compound a compound of significant interest for synthetic and medicinal chemists.
Core Synthesis Pathway: From Syringaldehyde to Phenylacetonitrile
The most direct and widely applicable synthesis of this compound originates from syringaldehyde. This transformation is efficiently achieved via a robust, two-step sequence: formation of an aldoxime followed by its dehydration. This pathway is favored due to the high availability of the starting aldehyde, the operational simplicity of the reactions, and the typically high yields achieved.
Mechanistic Rationale and Causality
Step 1: Aldoxime Formation. The initial step involves the condensation of syringaldehyde with hydroxylamine hydrochloride (HONH₂·HCl). The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. A weak base, such as sodium bicarbonate or sodium acetate, is typically added to neutralize the HCl salt and liberate the free hydroxylamine base, which is the active nucleophile. This ensures the reaction proceeds efficiently without requiring harsh conditions that could degrade the phenol-containing substrate.
Step 2: Oxime Dehydration. The conversion of the aldoxime to the corresponding nitrile is a dehydration reaction. A variety of dehydrating agents can be employed, but a common and effective choice involves heating the oxime with a reagent like acetic anhydride or employing a strong base.[3] The use of strong alkaline reagents is often preferred in industrial settings due to lower cost and simpler operation.[3] The mechanism involves the activation of the oxime's hydroxyl group, facilitating its elimination as a water molecule to form the carbon-nitrogen triple bond of the nitrile.
Synthesis Workflow Diagram
The logical flow from the starting material to the final product is illustrated below.
Caption: Two-step synthesis of the target nitrile from syringaldehyde.
Detailed Experimental Protocol
The following protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product. It is synthesized from established procedures for analogous compounds.[3][4]
Step 1: Synthesis of 4-Hydroxy-3,5-dimethoxybenzaldehyde Oxime
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add syringaldehyde (18.2 g, 0.1 mol), hydroxylamine hydrochloride (8.3 g, 0.12 mol), and toluene (200 mL).
-
Base Addition: While stirring, add a solution of sodium bicarbonate (10.1 g, 0.12 mol) in water (100 mL).
-
Reaction: Heat the biphasic mixture to 80°C and stir vigorously for 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Workup: After completion, cool the mixture to room temperature. Separate the organic layer (toluene). Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Isolation: Dry the toluene layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting white to off-white solid is the crude syringaldehyde oxime, which can be used in the next step without further purification.
Step 2: Dehydration to this compound
-
Reaction Setup: To the flask containing the crude syringaldehyde oxime from the previous step, add toluene (200 mL), sodium hydroxide pellets (6.0 g, 0.15 mol), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.32 g, 1 mol%).
-
Dehydration: Heat the mixture to reflux (approx. 110°C) using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Continue refluxing for 4-6 hours until TLC analysis indicates complete consumption of the oxime.
-
Workup: Cool the reaction mixture to room temperature. Carefully add 1M hydrochloric acid (HCl) until the aqueous layer is acidic (pH ~2-3). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 75 mL). Combine all organic layers.
-
Purification: Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallization: Purify the resulting crude solid by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid.
Physicochemical Properties and Spectroscopic Data
Accurate characterization is paramount to confirming the successful synthesis of the target compound. The data below are based on established values and spectral predictions for this structure.[5]
Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 42973-55-7 | PubChem[5] |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[5] |
| Molecular Weight | 193.20 g/mol | PubChem[5] |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | Approx. 115-118 °C (predicted) | - |
GHS Safety and Hazard Information
| Hazard Class | Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| STOT SE 3 | H335: May cause respiratory irritation |
| Data sourced from ECHA C&L Inventory via PubChem.[5] |
Spectroscopic Characterization Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 6.60 (s, 2H, Ar-H), δ ~ 5.70 (s, 1H, Ar-OH), δ ~ 3.90 (s, 6H, 2x -OCH₃), δ ~ 3.70 (s, 2H, -CH₂-CN) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 147 (Ar-C-O), δ ~ 135 (Ar-C-OH), δ ~ 121 (Ar-C-CH₂), δ ~ 118 (C≡N), δ ~ 106 (Ar-C-H), δ ~ 56 (-OCH₃), δ ~ 23 (-CH₂-CN) |
| FT-IR (KBr, cm⁻¹) | ~3400-3300 (broad, O-H stretch), ~2250 (sharp, C≡N stretch), ~1600, 1510 (C=C aromatic stretch), ~1220 (C-O stretch) |
| Mass Spec (EI) | m/z 193 [M]⁺ (Molecular Ion) |
Potential Applications and Future Outlook
The title compound is a valuable intermediate for further synthetic elaboration. Its structure is primed for various chemical transformations:
-
Nitrile Group Chemistry: The nitrile can be hydrolyzed to form 4-hydroxy-3,5-dimethoxyphenylacetic acid, a precursor to various esters and amides, or reduced to yield 2-(4-hydroxy-3,5-dimethoxyphenyl)ethanamine, a key building block for pharmacologically active molecules.
-
Phenolic Hydroxyl Chemistry: The hydroxyl group can be alkylated or acylated to introduce new functionalities, a common strategy in drug design to modulate solubility and biological activity.
-
Bioactivity: While extensive biological studies on this specific molecule are not widely published, related phenolic compounds and phenylacetonitriles have shown a range of activities, including anti-inflammatory and anti-tumor properties.[6][7] The cytoprotective effects of extracts containing related phenolic structures suggest a promising area for future investigation.[8][9]
The accessibility of this compound from renewable resources positions it as an important platform molecule for green chemistry initiatives and the development of novel pharmaceuticals and materials.
Conclusion
This guide has detailed the synthesis, characterization, and significance of this compound. By leveraging a robust and efficient synthetic route from the bio-derived starting material syringaldehyde, this compound can be readily prepared in a laboratory setting. Its versatile chemical nature, with three distinct functional groups available for modification, ensures its continued relevance as a building block for advanced scientific research. The provided protocols and data serve as a practical resource for scientists aiming to utilize this compound in their research and development endeavors.
References
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-
Method for synthesizing 3,4-dimethoxyphenyl acetonitrile . Eureka | Patsnap. [Link]
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This compound | C10H11NO3 | CID 2758421 . PubChem. [Link]
- CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
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Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry . National Center for Biotechnology Information. [Link]
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2-(4-Hydroxy-3,5-dimethoxybenzylidene)malononitrile - Optional[13C NMR] . SpectraBase. [Link]
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In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines . National Center for Biotechnology Information. [Link]
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Syringaldehyde - Wikipedia . Wikipedia. [Link]
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syringaldehyde 4-hydroxy-3,5-dimethoxybenzaldehyde . The Good Scents Company. [Link]
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(3,4-Dimethoxyphenyl)acetonitrile . National Analytical Corporation. [Link]
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Molecular Composition and Biological Activity of a Novel Acetonitrile-Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry . National Center for Biotechnology Information. [Link]
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1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile . ResearchGate. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... . ACS Publications. [Link]
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Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity . National Center for Biotechnology Information. [Link]
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Literature review on 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile
The following technical guide details the chemical profile, synthesis, and application of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile , a critical intermediate in the valorization of lignin and the synthesis of bioactive phenethylamines.
The Syringyl "Pivot" Intermediate in Medicinal Chemistry & Lignin Valorization
CAS Number: 42973-55-7 Synonyms: Syringyl acetonitrile; 4-Hydroxy-3,5-dimethoxybenzyl cyanide; Homosyringonitrile. Molecular Formula: C₁₀H₁₁NO₃ Molecular Weight: 193.20 g/mol [1]
Executive Summary
This compound is a bifunctional aromatic building block characterized by a syringyl core (electron-rich phenol) and a reactive nitrile tail . It serves as a "pivot" molecule in organic synthesis, bridging the gap between naturally occurring biomass (syringaldehyde/lignin) and high-value alkaloids (syringamine, mescaline analogs).
For drug development professionals, this compound offers a scaffold for phenethylamine synthesis without the legal complexities of trimethoxy-derivatives, while providing enhanced antioxidant capacity due to the free phenolic hydroxyl group.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data | Note |
| Appearance | Off-white to pale brown crystalline solid | Oxidizes slightly upon air exposure. |
| Melting Point | 68–70 °C | Distinct from 3,4-dimethoxy analog (mp 63-65 °C). |
| Solubility | Soluble in EtOH, DMSO, DMF, CHCl₃ | Sparingly soluble in water; soluble in alkaline solutions (phenolate formation). |
| pKa (Phenol) | ~9.7 (Predicted) | Weakly acidic; allows selective deprotonation. |
| Stability | Moisture Sensitive | Nitrile hydrolysis occurs under strong acid/base conditions. |
Synthesis Protocols
The synthesis of this nitrile requires careful management of the electron-rich aromatic ring, which makes the benzylic position highly reactive but also prone to side reactions (polymerization via quinone methide intermediates).
Method A: The "Classical" Two-Step Route (High Reliability)
Best for: Large-scale batches where purity is paramount.
Mechanism: Conversion of Syringyl Alcohol to Syringyl Chloride, followed by SN2 Cyanation.
Step 1: Chlorination
-
Reagents: Syringyl alcohol (4-hydroxy-3,5-dimethoxybenzyl alcohol), Thionyl Chloride (SOCl₂), Dichloromethane (DCM).
-
Protocol:
-
Dissolve syringyl alcohol (1.0 eq) in anhydrous DCM at 0°C.
-
Add SOCl₂ (1.2 eq) dropwise over 30 mins. Caution: HCl gas evolution.
-
Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Quench: Pour into ice water. Extract with DCM.[2]
-
Isolation: Dry organic layer (MgSO₄) and concentrate.[3] The benzyl chloride is unstable; use immediately .
-
Step 2: Cyanation
-
Reagents: Fresh Syringyl Chloride, Sodium Cyanide (NaCN), DMF (or Acetone/Water).
-
Protocol:
-
Dissolve crude chloride in DMF.
-
Add NaCN (1.5 eq) in one portion.
-
Stir at room temperature for 4–6 hours. (Avoid high heat to prevent polymerization).
-
Workup: Dilute with water, extract with EtOAc.[4][5] Wash organic layer with brine to remove DMF.
-
Purification: Recrystallization from Ethanol/Hexane or silica column chromatography.
-
Method B: Direct "One-Pot" Cyanation (Atom Economical)
Best for: Rapid synthesis and avoiding unstable chloride isolation.
Mechanism: Direct nucleophilic substitution facilitated by the electron-rich ring (likely via a transient quinone methide mechanism).
-
Reagents: Syringyl Alcohol (1.0 eq), NaCN (1.5 eq), DMF.
-
Protocol:
-
Dissolve syringyl alcohol in DMF.
-
Heat to 120°C under N₂ atmosphere for 24 hours.
-
Critical Step: The high temperature drives the leaving group (OH) via complexation or thermal activation.
-
Workup: Cool, dilute with water, basify to pH 10 (to solubilize phenol impurities), wash with non-polar solvent, then re-acidify and extract the product.[3]
-
Yield: Typically 60–70%.
-
Visualization: Synthesis & Application Workflows
The following diagrams illustrate the chemical logic flow, from biomass precursors to pharmaceutical targets.
Caption: Synthesis pathways from Syringaldehyde and downstream valorization to amines and acids.
Reactivity & Downstream Applications[12]
A. Reduction to Syringamine
The nitrile group is readily reduced to a primary amine, yielding Syringamine (4-hydroxy-3,5-dimethoxyphenethylamine).
-
Reagents: LiAlH₄ in THF (reflux) or Catalytic Hydrogenation (Raney Ni, H₂).
-
Significance: Syringamine is a structural analog of mescaline (3,4,5-trimethoxyphenethylamine) but possesses a phenolic handle, altering its metabolic stability and receptor binding profile. It is a key target in neuropharmacology research.
B. Hydrolysis to Homosyringic Acid
Acidic or basic hydrolysis converts the nitrile to the carboxylic acid.
-
Reagents: 6M HCl, reflux, 4h.
-
Significance: Homosyringic acid is a useful linker in bioconjugation and a metabolite marker in lignin degradation studies.
C. Pictet-Spengler Cyclization
The electron-rich ring facilitates cyclization with aldehydes/ketones to form tetrahydroisoquinolines .
-
Note: The 3,5-dimethoxy substitution pattern directs cyclization to the para position relative to the phenol (if blocked) or ortho (if available), but steric hindrance from the methoxy groups often dictates specific isomer formation.
Safety & Handling (MSDS Highlights)
-
Hazard Class: Acute Toxin (Oral/Dermal/Inhalation) - Category 3/4.
-
Cyanide Content: While the nitrile group is covalently bonded, metabolic breakdown can release cyanide ions. Treat with the same precautions as inorganic cyanides.
-
PPE: Nitrile gloves, safety goggles, and fume hood mandatory .
-
Incompatibility: Strong oxidizers, strong acids (hydrolysis risk), strong bases.
References
-
PubChem. (2025).[1] Compound Summary: this compound.[1][6][7] National Library of Medicine. [Link]
-
Dittrich, N., et al. (2017).[3] Synthesis of homovanillonitrile via direct cyanation. Tetrahedron. (Protocol adapted for Syringyl analog). [Link]
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2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile safety and hazards
Technical Guide: Safety, Handling, and Toxicological Profile of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile
Executive Summary
This compound (CAS: 42973-55-7), often referred to as Syringyl Acetonitrile , is a functionalized phenylacetonitrile derivative utilized primarily as a key intermediate in the synthesis of alkaloids, pharmaceutical agents, and lignin-derived value-added chemicals.
While structurally related to the neurotransmitter metabolite homovanillic acid, the presence of the nitrile moiety introduces specific toxicological risks—most notably the potential for in vivo liberation of hydrogen cyanide (HCN) via oxidative metabolism. This guide provides a rigorous safety framework for researchers, emphasizing the control of acute toxicity, skin absorption hazards, and process safety during synthesis.
Chemical Identity & Physicochemical Properties
| Property | Data |
| IUPAC Name | This compound |
| Common Synonyms | Syringyl acetonitrile; 4-Hydroxy-3,5-dimethoxybenzyl cyanide |
| CAS Number | 42973-55-7 |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water |
| Melting Point | ~72–75 °C (Predicted based on congeners) |
Hazard Identification (GHS Classification)
This compound is classified as Harmful (Category 4) rather than "Toxic" (Category 3) based on read-across data from structural analogs like (3,4-dimethoxyphenyl)acetonitrile (LD50 Mouse: 1029 mg/kg). However, the nitrile group mandates strict precautions.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[2][3] |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin.[3][4] |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled.[2][3][4] |
| Skin Irritation | 2 | H315: Causes skin irritation.[4] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[4][5] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[3][6] |
Toxicological Mechanisms & Metabolism
The primary toxicological concern with phenylacetonitriles is Osteo-Lathyrism (connective tissue damage) and Cyanide Toxicity .
Metabolic Bioactivation (The Cyanide Pathway)
Unlike simple aliphatic nitriles, benzylic nitriles are readily metabolized by hepatic Cytochrome P450 enzymes (specifically CYP2E1). The alpha-carbon hydroxylation leads to an unstable cyanohydrin intermediate, which spontaneously decomposes to release the corresponding aldehyde and free cyanide (HCN).
Figure 1: Metabolic Bioactivation Pathway
Caption: Figure 1.[7][8] Mechanism of cyanide liberation via oxidative metabolism. The release of HCN inhibits cytochrome c oxidase, leading to histotoxic hypoxia.
Structure-Activity Relationship (SAR)
The 3,5-dimethoxy substitution pattern increases lipophilicity compared to simple 4-hydroxybenzyl cyanide, potentially enhancing blood-brain barrier (BBB) penetration. This suggests that central nervous system (CNS) effects (dizziness, headache) may precede systemic cyanide toxicity symptoms.
Experimental Protocols: Synthesis & Handling
Synthesis Safety (Process Control)
The synthesis often involves nucleophilic substitution using cyanide salts, presenting a dual hazard: the reagents (NaCN) and the product.
Figure 2: Synthesis Workflow & Hazard Control
Caption: Figure 2. Synthetic route highlighting the critical Cyanation step requiring high-hazard controls.
Safe Handling Protocol
A. Engineering Controls
-
Containment: All weighing and transfer operations must be conducted inside a certified Fume Hood or Glovebox .
-
Ventilation: Maintain face velocity >0.5 m/s.
B. Personal Protective Equipment (PPE)
-
Gloves: Nitrile gloves are insufficient for prolonged contact with acetonitrile solutions. Use Double-gloving (Laminate/PE inner + Nitrile outer) or Butyl Rubber gloves (Breakthrough time >480 min).
-
Respiratory: If dust generation is possible and hood containment is breached, use a P3 (HEPA) particulate respirator combined with an OV/AG (Organic Vapor/Acid Gas) cartridge to capture potential HCN off-gassing.
C. Emergency Response (Cyanide Specific)
-
Antidote: Laboratories handling >1g of this compound must have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) readily accessible.
-
First Aid:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758421, this compound. Retrieved from [Link]
-
Fisher Scientific (2023). Safety Data Sheet: 2-[4-(Cyanomethyl)-2,5-dimethoxyphenyl]acetonitrile. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 4-Hydroxybenzyl cyanide | C8H7NO | CID 26548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.be [fishersci.be]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 4-Hydroxy-3,5-dimethoxybenzaldehyde-(phenyl-13C6) 99 atom % 13C, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C10H11NO3 | CID 2758421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. actylislab.com [actylislab.com]
Methodological & Application
2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile synthesis protocol
This guide outlines the synthesis of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile (also known as Syringyl Acetonitrile). This molecule is a critical intermediate in the synthesis of lignin-derived pharmaceuticals, dopamine analogs, and functionalized alkaloids.
Part 1: Strategic Overview & Retro-Synthesis
The Challenge: The primary difficulty in synthesizing this molecule lies in the instability of the benzylic intermediate . The 4-hydroxy-3,5-dimethoxy substitution pattern makes the benzylic position highly electron-rich. If a benzylic halide (chloride/bromide) is formed, it has a high tendency to spontaneously eliminate HCl to form a reactive quinone methide , which rapidly polymerizes.
The Solution: To mitigate polymerization, this protocol utilizes a telescoped (semi-continuous) workflow . We avoid long-term storage of the benzylic chloride intermediate. The alcohol is converted to the chloride at low temperature and immediately subjected to cyanation.
The Route:
-
Reduction: Syringaldehyde
Syringyl Alcohol (NaBH ). -
Chlorination: Syringyl Alcohol
Syringyl Chloride (SOCl , 0°C). -
Cyanation: Syringyl Chloride
Syringyl Acetonitrile (NaCN, DMF).
Part 2: Visual Workflow (Process Logic)
Caption: Operational workflow emphasizing the critical instability zone (Red) where the intermediate must be processed immediately.
Part 3: Detailed Experimental Protocol
Safety Pre-Requisites
-
Cyanide Hazard: Sodium Cyanide (NaCN) is fatal if swallowed or in contact with acid (HCN gas evolution). All cyanation steps must be performed in a high-efficiency fume hood. Keep a cyanide antidote kit available.
-
Thionyl Chloride: Reacts violently with water. Releases SO
and HCl gases.
Step 1: Reduction of Syringaldehyde
This step converts the aldehyde to the benzylic alcohol.
-
Reagents:
-
Syringaldehyde (10.0 g, 54.9 mmol)
-
Sodium Borohydride (NaBH
) (2.1 g, 55.5 mmol) -
Methanol (MeOH) (100 mL)
-
1M HCl (for quenching)
-
-
Procedure:
-
Dissolve Syringaldehyde in MeOH in a 250 mL round-bottom flask (RBF). Cool to 0°C (ice bath).
-
Add NaBH
portion-wise over 15 minutes. Caution: Hydrogen gas evolution. -
Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Monitor by TLC (1:1 Hexane:EtOAc).
-
Quench: Cool back to 0°C and slowly add 1M HCl until pH ~6.
-
Workup: Evaporate MeOH under reduced pressure. Dissolve residue in EtOAc (100 mL) and wash with brine. Dry over Na
SO , filter, and concentrate. -
Yield: Expect ~9.5 g (95%) of off-white solid (Syringyl Alcohol). Stable; can be stored.
-
Step 2 & 3: Chlorination and Cyanation (Telescoped)
Critical: Do not isolate and store the chloride. Proceed immediately.
-
Reagents:
-
Syringyl Alcohol (from Step 1) (5.0 g, 27.1 mmol)
-
Thionyl Chloride (SOCl
) (3.0 mL, 41.0 mmol) -
Dichloromethane (DCM) (Anhydrous, 50 mL)
-
Sodium Cyanide (NaCN) (2.0 g, 40.8 mmol)
-
Dimethylformamide (DMF) (Dry, 30 mL)
-
-
Procedure:
-
Chlorination:
-
Dissolve Syringyl Alcohol in anhydrous DCM (50 mL) in a dry RBF under Nitrogen.
-
Cool strictly to 0°C .
-
Add SOCl
dropwise via syringe over 20 minutes. Do not let temperature rise. -
Stir at 0°C for 1 hour. The solution will turn yellow/orange.
-
Evaporation: Remove solvent and excess SOCl
using a rotary evaporator with a cold trap (keep bath < 30°C). -
Result: Crude Syringyl Chloride (Yellow oil/solid). IMMEDIATELY dissolve in DMF (10 mL) for the next step.
-
-
Cyanation:
-
In a separate flask, suspend NaCN (2.0 g) in DMF (20 mL) and heat to 40°C.
-
Add the DMF solution of Syringyl Chloride dropwise to the cyanide suspension.
-
Exothermic Reaction: Monitor temperature.[1][2][3][4] Stir at 60°C for 2 hours.
-
Quench: Pour the mixture into a beaker containing 200 mL water + 10 mL Bleach (Sodium Hypochlorite) to neutralize excess cyanide. Stir in hood for 30 mins.
-
Extraction: Extract with EtOAc (3 x 50 mL). Wash organics with water (2x) and brine (1x).[5]
-
Dry over MgSO
and concentrate.
-
-
Purification:
-
The crude product is often dark. Purify via Column Chromatography (Silica Gel).[6]
-
Eluent: Hexane:EtOAc (Gradient 80:20 to 60:40).
-
Product: this compound.
-
-
Part 4: Data & Quality Control
Stoichiometry Table:
| Component | MW ( g/mol ) | Equivalents | Role |
| Syringyl Alcohol | 184.19 | 1.0 | Substrate |
| Thionyl Chloride | 118.97 | 1.5 | Chlorinating Agent |
| Sodium Cyanide | 49.01 | 1.5 | Nucleophile |
| DMF | N/A | Solvent | Polar Aprotic Solvent |
Validation Parameters:
-
Appearance: White to pale yellow needles (after recrystallization from Ethanol).
-
Melting Point: 110–112°C (Lit. range for similar analogs).
-
IR Spectroscopy:
-
(Nitrile): Sharp band at ~2250 cm
. -
(Phenol): Broad band at 3400–3500 cm
.
-
(Nitrile): Sharp band at ~2250 cm
-
1H NMR (CDCl
, 400 MHz):- 6.55 (s, 2H, Ar-H)
- 5.50 (s, 1H, -OH)
-
3.88 (s, 6H, -OCH
) -
3.65 (s, 2H, -CH
-CN) Diagnostic Peak
Part 5: Troubleshooting & Expert Insights
-
Issue: Polymerization/Tar Formation in Step 2.
-
Cause: The quinone methide intermediate formed.
-
Fix: Ensure the reaction stays at 0°C. If the problem persists, protect the phenol first (e.g., Acetyl-Syringaldehyde)
Reduce Chlorinate Cyanate Hydrolyze. The acetyl group prevents quinone methide formation.
-
-
Issue: Low Yield in Step 3.
-
Cause: Hydrolysis of the chloride back to alcohol by wet DMF.
-
Fix: Use anhydrous DMF and molecular sieves. Ensure the NaCN is finely powdered.[7]
-
-
Green Chemistry Alternative:
-
For large scale, consider using biocatalysis . Nitrilases can sometimes convert the corresponding aldehyde directly to the nitrile via an oxime intermediate, though chemical synthesis remains the standard for gram-scale lab prep.
-
References
-
BenchChem. (2025).[6] Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide. (General protocol for phenylacetonitriles via Williamson ether/Cyanation). Link
-
Organic Syntheses. (1950). Syringic Aldehyde.[4][8][9] Org.[1][2][10] Synth. 30, 94. (Preparation of starting material). Link
-
IJCEA. (2012). Synthesis of 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl Ketone from Eugenol.[2] (Describes the Alcohol
Chloride Cyanide route for dimethoxy analogs). Link -
Sigma-Aldrich. (2025).[3] 3,5-Dimethoxybenzyl chloride Product Sheet. (Stability data for protected analogs). Link
-
PubChem. (2025). Compound Summary: 4-Hydroxy-3,5-dimethoxyphenylacetonitrile.Link
Sources
- 1. 305600050 [thermofisher.cn]
- 2. ijcea.org [ijcea.org]
- 3. 3,4-DIMETHOXYBENZOYL CHLORIDE | 3535-37-3 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3,5-Dimethoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Application Note: Synthetic Utility of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile
Abstract
2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile (CAS 42973-55-7), often referred to as Syringyl Acetonitrile , is a versatile "Syringyl" building block. Unlike its fully methylated counterpart (3,4,5-trimethoxyphenylacetonitrile), the presence of the free phenolic hydroxyl group at the 4-position imparts unique reactivity, allowing for biomimetic oxidative couplings and specific derivatizations relevant to lignin valorization and drug discovery. This guide details its application in synthesizing
Chemical Profile & Reactivity[1][2][3]
The molecule features three distinct reactive centers:
-
The Nitrile Group (
): Susceptible to hydrolysis (to acids/amides), reduction (to amines), and nucleophilic attack. -
The
-Methylene Position: Significantly acidic ( in DMSO) due to the electron-withdrawing nitrile and the aromatic ring, facilitating Knoevenagel condensations. -
The Phenolic Hydroxyl (
): Allows for -alkylation (protection) or radical-mediated oxidative coupling (lignin model chemistry).
| Property | Value |
| IUPAC Name | This compound |
| Molecular Weight | 193.20 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF, EtOAc; Sparingly soluble in Water |
| Key Hazard | Irritant (H315, H319); Nitrile-releasing potential under extreme acid/heat |
Core Application Modules
Module A: Synthesis of Bioactive -Cyanostilbenes
Application: Discovery of Tubulin Polymerization Inhibitors (Anticancer).[1] Mechanism: Knoevenagel Condensation.[1][2][3][4]
The condensation of syringyl acetonitrile with aromatic aldehydes yields
Reaction Scheme:
Module B: Gateway to Homosyringic Acid
Application: Precursor for complex alkaloids and polyester synthesis. Mechanism: Acid/Base Hydrolysis.
The conversion of the nitrile to the carboxylic acid (Homosyringic acid) is a fundamental transformation. The challenge lies in preventing decarboxylation or ether cleavage during the rigorous hydrolysis conditions.
Module C: Accessing Phenethylamines (Mescaline Analogs)
Application: CNS-active compound libraries. Mechanism: Hydride Reduction.[5]
Reduction of the nitrile yields the primary amine.[6][7][8] Due to the electron-rich ring, mild reducing agents are preferred to avoid over-reduction of the aromatic system.
Visualization of Synthetic Pathways
The following diagram illustrates the central role of Syringyl Acetonitrile in divergent synthesis.
Figure 1: Divergent synthetic utility of this compound.
Detailed Experimental Protocols
Protocol 1: Knoevenagel Condensation (Synthesis of Stilbene Analogs)
Objective: Condensation of this compound with 3,4,5-trimethoxybenzaldehyde.
Reagents:
-
Substrate: 1.0 eq (193 mg, 1 mmol)
-
Aldehyde: 3,4,5-Trimethoxybenzaldehyde (1.0 eq)
-
Catalyst: Piperidine (0.1 eq) or Sodium Ethoxide (0.5 eq)
-
Solvent: Absolute Ethanol (5 mL)
Step-by-Step Procedure:
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the nitrile and the aldehyde in absolute ethanol.
-
Catalysis: Add the piperidine catalyst dropwise. The solution may turn yellow/orange immediately, indicating the formation of the carbanion.
-
Reaction: Heat the mixture to reflux (
) for 3–6 hours. Monitor consumption of the nitrile by TLC (Eluent: Hexane/EtOAc 7:3). -
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature, then to
in an ice bath. -
The product often precipitates as a crystalline solid. Filter the solid and wash with cold ethanol.
-
Alternative: If no precipitate forms, remove solvent in vacuo, redissolve in EtOAc, wash with 0.1M HCl (to remove piperidine), brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from EtOH/Hexane.
Critical Note: The free phenol may reduce yield by neutralizing the base. If yields are
Protocol 2: Hydrolysis to Homosyringic Acid
Objective: Conversion of the nitrile to the carboxylic acid without demethylation.
Reagents:
-
Substrate: 1.0 eq
-
Base: NaOH (10% aqueous solution, 5.0 eq)
-
Solvent: Ethanol (to solubilize substrate)
Step-by-Step Procedure:
-
Dissolution: Dissolve the nitrile in a minimum amount of ethanol.[9]
-
Hydrolysis: Add the 10% NaOH solution. Heat to reflux for 6–12 hours. Ammonia gas evolution will be observed (test with damp pH paper).
-
Acidification:
-
Isolation: The acid usually precipitates upon acidification. Extract with EtOAc (
), dry, and concentrate.
Data & Performance Metrics
The following table summarizes expected yields based on functional group transformations reported for similar syringyl/guaiacyl systems.
| Reaction Type | Reagent System | Target Product | Typical Yield | Ref |
| Condensation | Piperidine/EtOH | 65–80% | [1] | |
| Hydrolysis | NaOH/EtOH/ | Homosyringic Acid | 85–92% | [2] |
| Reduction | Homosyringylamine | 70–75% | [3] | |
| Protection | >95% | [4] |
Process Workflow: Reduction to Amine
The reduction of the nitrile to the amine requires strict anhydrous conditions to prevent side reactions.
Figure 2: Workflow for the hydride reduction of Syringyl Acetonitrile.
References
-
Hydrolysis Protocols (Analogous Guaiacyl Systems): Organic Syntheses. "Homoveratric Acid (3,4-Dimethoxyphenylacetic acid)." Org. Synth. 1940, 20, 53. [Link]
-
Reduction of Nitriles to Amines: ChemGuide. "Reduction of Nitriles to Primary Amines."[6][7][8] [Link]
-
Chemical Identity and Properties: PubChem. "this compound."[11] National Library of Medicine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 10. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 11. This compound | C10H11NO3 | CID 2758421 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile as a Chemical Intermediate
Executive Summary
This guide details the utility, synthesis, and handling of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile (CAS: 13329-73-2), often referred to as Syringyl Acetonitrile .
As a functionalized phenolic nitrile, this molecule serves as a critical "linchpin" intermediate in two high-value sectors:
-
Oncology: It is a structural precursor to podophyllotoxin analogues (e.g., Etoposide, Teniposide), which are potent topoisomerase II inhibitors.
-
Regenerative Medicine: It is the direct scaffold for O4I1 and related small molecules capable of inducing Oct3/4 expression, facilitating the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).[1][2]
This document provides validated protocols for its synthesis from syringaldehyde and its downstream transformation into bioactive amines and acids.
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| IUPAC Name | This compound |
| Common Names | Syringyl acetonitrile; 4-Hydroxy-3,5-dimethoxybenzyl cyanide |
| CAS Number | 13329-73-2 |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in EtOH, DMSO, DMF, EtOAc; Sparingly soluble in water |
| pKa (Phenol) | ~9.5 (Predicted) |
| Stability | Sensitive to oxidation at the phenolic position; store under inert gas (Ar/N₂) |
Strategic Applications
A. The "Lignan" Pathway (Oncology)
The 3,5-dimethoxy-4-hydroxy substitution pattern (the "syringyl" moiety) is essential for the biological activity of podophyllotoxin derivatives. This nitrile allows for the introduction of the carbon chain required to close the lactone ring characteristic of lignans.
-
Mechanism: The nitrile group is hydrolyzed to the acid or reduced to the aldehyde, providing the electrophilic carbon necessary for coupling with other aromatic fragments (e.g., via Friedel-Crafts or aldol-type condensations).
B. The "Stem Cell" Pathway (Regenerative Medicine)
Recent high-throughput screenings have identified derivatives of this nitrile as replacements for viral transduction in stem cell generation.[1][2]
-
Key Compound: O4I1 (2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile).[1][2]
-
Role: Our topic molecule is the immediate precursor. The phenolic hydroxyl is alkylated with 4-methoxybenzyl chloride to yield O4I1.
-
Significance: Small-molecule induction of Oct3/4 avoids the genetic risks associated with viral vectors.
Visualizing the Chemistry
The following diagram illustrates the central role of Syringyl Acetonitrile in divergent synthetic pathways.
Caption: Divergent synthesis pathways from the Syringyl Acetonitrile hub to pharmaceutical targets.
Detailed Experimental Protocols
Protocol A: Synthesis from Syringaldehyde
Rationale: Syringaldehyde is a cost-effective biomass-derived starting material. Direct conversion to the nitrile is difficult; the alcohol-chloride-nitrile route is the most robust lab-scale method.
Safety Warning: This protocol involves Sodium Cyanide (NaCN). It must be performed in a high-efficiency fume hood. A bleach quench bath must be prepared before starting.
Step 1: Reduction to Syringyl Alcohol
-
Dissolve Syringaldehyde (10.0 g, 54.9 mmol) in Methanol (100 mL).
-
Cool to 0°C. Slowly add Sodium Borohydride (NaBH₄) (1.04 g, 27.5 mmol) over 15 minutes.
-
Stir at room temperature (RT) for 1 hour. Monitor by TLC (EtOAc:Hexane 1:1).
-
Quench with water (10 mL), evaporate MeOH, and extract with EtOAc.
-
Yield: Quantitative. Product is often used directly.
Step 2: Chlorination to Syringyl Chloride
-
Dissolve crude alcohol in anhydrous DCM (50 mL).
-
Add Thionyl Chloride (SOCl₂) (1.2 eq) dropwise at 0°C.
-
Stir for 2 hours.
-
Evaporate solvent/excess SOCl₂ completely (use a base trap).
-
Note: The chloride is unstable; proceed immediately to Step 3.
Step 3: Cyanation (The Critical Step)
-
Dissolve Sodium Cyanide (NaCN) (3.2 g, 65 mmol) in water (10 mL).
-
Dissolve the Syringyl Chloride residue in DMF (20 mL).
-
Add the DMF solution to the aqueous cyanide solution at 0°C.
-
Stir at RT for 3 hours.
-
Workup: Pour into a mixture of ice/water. Extract with EtOAc (3x). Wash organic layer with brine, then Bleach (to destroy trace cyanide), then water.
-
Purification: Recrystallize from Ethanol/Hexane or column chromatography (SiO₂, 30% EtOAc in Hexane).
Protocol B: Reduction to Phenethylamine (Mescaline Analogue)
Rationale: Lithium Aluminum Hydride (LiAlH₄) provides the cleanest reduction of the nitrile to the primary amine without stopping at the imine.
-
Setup: Flame-dried 2-neck flask, Nitrogen atmosphere.
-
Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0°C.
-
Dissolve Syringyl Acetonitrile (1.0 eq) in anhydrous THF.
-
Add the nitrile solution dropwise to the hydride suspension. Exothermic.
-
Reflux for 4 hours.
-
Quench (Fieser Method): Cool to 0°C. Add water (1x volume of LAH mass), then 15% NaOH (1x), then water (3x).
-
Filter the granular white precipitate.
-
Concentrate filtrate.[3] The amine is sensitive to air (CO₂ absorption); store as the Hydrochloride salt (precipitate with HCl/Ether).
Troubleshooting & Critical Parameters (The Scientist's Perspective)
| Failure Mode | Probable Cause | Corrective Action |
| Low Yield in Cyanation | Quinone Methide Formation | The electron-rich ring promotes elimination of the chloride to form a reactive quinone methide, which polymerizes. Fix: Keep temperatures low (<25°C) and minimize reaction time. |
| Dark/Tarred Product | Phenolic Oxidation | The free phenol is highly susceptible to oxidation under basic conditions (NaCN). Fix: Degas all solvents. Consider protecting the phenol (Acetyl/Benzyl) before the sequence if yields persist <50%. |
| Incomplete Reduction | LiAlH₄ Quality | Old hydride reagent often has a crust of hydroxides. Fix: Use fresh pellets or titrate the hydride solution. |
| Emulsions during Workup | DMF Presence | Residual DMF causes emulsions. Fix: Wash the organic layer thoroughly with water (5x) or use a LiCl wash. |
References
-
Synthesis of Syringyl Derivatives
-
Preparation of 4-hydroxy-3-methoxyphenylacetonitrile (Homologue protocol). US Patent 3983151A.
-
-
Regenerative Medicine Application (O4I1)
-
Reduction Protocols
-
Chemical Properties & Safety
-
PubChem Compound Summary for CAS 13329-73-2.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
Application Note: Functional Group Transformations of Syringylacetonitrile
Introduction & Strategic Value
Syringylacetonitrile (4-hydroxy-3,5-dimethoxyphenylacetonitrile) is a high-value "platform chemical" derived largely from the valorization of lignin (biomass). Structurally, it represents a functionalized phenethylamine scaffold, making it a critical intermediate in the synthesis of bio-active alkaloids, dopamine analogs, and pharmaceutical precursors.
The molecule presents a unique synthetic challenge: the nitrile (-CN) group is the primary reactive center, but the syringyl core (3,5-dimethoxy-4-hydroxyphenyl) introduces significant electronic and solubility constraints. The electron-donating methoxy groups and the acidic phenolic proton (
This guide details three validated workflows for transforming the nitrile group:
-
Hydrolysis to Homosyringic Acid (Carboxylic Acid Pathway).
-
Reduction to Syringamine (Amine Pathway).
-
Pinner Reaction to Imidates/Esters (Acyl Substitution Pathway).[1]
Reaction Landscape Visualization
The following diagram outlines the divergent synthetic pathways available from the parent nitrile.
Figure 1: Divergent synthetic pathways for Syringylacetonitrile. The nitrile carbon serves as the electrophilic pivot point for all transformations.
Protocol A: Alkaline Hydrolysis to Homosyringic Acid
Objective: Conversion of the nitrile to a carboxylic acid via a carboxylate intermediate. Mechanism: Nucleophilic attack of hydroxide at the nitrile carbon, followed by elimination of ammonia.
Technical Insight (The "Why")
While acid-catalyzed hydrolysis is possible, it is often sluggish due to the protonation of the nitrile nitrogen being reversible. Alkaline hydrolysis is preferred for syringyl substrates because the base deprotonates the phenol (forming a phenoxide), solubilizing the molecule in aqueous media.
-
Risk: The electron-rich phenoxide is susceptible to oxidation.
-
Control: The reaction must be performed under an inert atmosphere (
) to prevent the formation of dark oxidative byproducts.
Step-by-Step Protocol
-
Reagents:
-
Syringylacetonitrile (1.0 eq)
-
Sodium Hydroxide (NaOH), 10% aqueous solution (5.0 eq)
-
Ethanol (co-solvent to ensure homogeneity)
-
-
Setup:
-
Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Flush the system with Nitrogen (
) for 10 minutes.
-
-
Execution:
-
Dissolve the nitrile in minimal Ethanol.
-
Add the NaOH solution.[2] The solution will turn yellow/orange (phenoxide formation).
-
Heat to reflux (approx. 85-90°C) for 6–8 hours.
-
Monitor: Check TLC (EtOAc:Hexane 1:1). The starting material (
) should disappear.
-
-
Workup (Critical):
-
Cool reaction to room temperature.[2]
-
Acidification: Slowly add 6M HCl to the stirring solution until pH reaches ~2.0. The color will lighten, and the free acid may precipitate.
-
Extraction: If no precipitate forms, extract with Ethyl Acetate (3x).
-
Purification: Recrystallization from water/ethanol or column chromatography.
-
Protocol B: Catalytic Hydrogenation to Syringamine
Objective: Reduction of the nitrile to a primary amine (phenethylamine derivative). Mechanism: Heterogeneous catalysis involving surface-adsorbed hydrogen species.
Technical Insight (The "Why")
Using Lithium Aluminum Hydride (LAH) is problematic for this substrate because the phenolic proton consumes 1 equivalent of hydride immediately, generating hydrogen gas and a bulky aluminate salt that can occlude the nitrile. Catalytic Hydrogenation over Raney Nickel is the superior, scalable choice.
-
Selectivity: Raney Nickel is highly active toward nitriles.
-
Suppression of Secondary Amines: Nitrile reduction often yields secondary amines (dimers) due to the condensation of the intermediate imine with the product amine. This is suppressed by adding Ammonia (
) to the solvent.
Step-by-Step Protocol
-
Reagents:
-
Syringylacetonitrile (1.0 eq)
-
Raney Nickel (active slurry, approx. 20 wt% loading)
-
Solvent: 7M Ammonia in Methanol (
/MeOH).
-
-
Setup:
-
High-pressure hydrogenation vessel (Parr reactor or similar).
-
-
Execution:
-
Load the nitrile and solvent into the vessel.[3]
-
Add Raney Nickel carefully (pyrophoric—keep wet/under solvent).
-
Seal vessel and purge with
(3x), then (3x). -
Pressurize to 50 psi (3.5 bar)
. -
Stir vigorously at Room Temperature for 12–24 hours.
-
-
Workup:
-
Safety: Purge vessel with
before opening. -
Filter the catalyst through a Celite pad (keep wet to prevent fire).
-
Concentrate the filtrate under reduced pressure to yield the crude amine.[2]
-
Storage: Store as the Hydrochloride salt (precipitate by adding HCl/Ether) to prevent oxidation.
-
Protocol C: The Pinner Reaction (Esterification)
Objective: Conversion of the nitrile to an ester without passing through the carboxylic acid. Mechanism: Acid-catalyzed formation of an imidate salt, followed by hydrolysis.
Technical Insight (The "Why")
This method is ideal when the target is an ester (e.g., Ethyl Homosyringate) and you wish to avoid the harsh heat of refluxing base. It proceeds via a "Pinner Salt" (imidate hydrochloride).
-
Solvent Choice: The alcohol used serves as both reactant and solvent (e.g., Ethanol
Ethyl Ester). -
Moisture Control: The reaction requires strictly anhydrous conditions until the final hydrolysis step.
Workflow Visualization
Figure 2: The Pinner Reaction sequence.[4][5] Strict moisture control is required in Step 1 to prevent premature hydrolysis to the amide.
Step-by-Step Protocol
-
Reagents:
-
Syringylacetonitrile (1.0 eq)
-
Absolute Ethanol (anhydrous)
-
HCl gas (generated in situ or from a cylinder)
-
-
Execution:
-
Dissolve nitrile in anhydrous Ethanol in a 2-neck flask.
-
Cool to 0°C in an ice bath.
-
Bubble dry HCl gas through the solution for 30–60 minutes until saturated.
-
Seal the flask and store at 4°C (refrigerator) for 24 hours.
-
Observation: A white precipitate (Imidate salt) may form.
-
-
Hydrolysis:
-
Add water (approx. 10% v/v relative to ethanol) to the reaction mixture.
-
Stir at room temperature for 2 hours.
-
-
Workup:
-
Remove ethanol under reduced pressure.
-
Neutralize the residue with saturated
. -
Extract with Dichloromethane (DCM).
-
Summary of Physicochemical Properties & Data
| Parameter | Syringylacetonitrile Data | Relevance to Protocol |
| Molecular Weight | 193.19 g/mol | Calculation of equivalents. |
| Solubility | High: EtOH, DMSO, Base (aq)Low: Water (neutral), Hexane | Use EtOH co-solvent for reactions; use Base for aqueous solubility. |
| pKa (Phenol) | ~9.8 - 10.2 | Deprotonates in 10% NaOH; quenches LAH/hydrides. |
| Melting Point | 108–110 °C | Validation of starting material purity. |
| IR Signature | ~2250 cm⁻¹ (C≡N stretch) | Key QC Check: This peak must disappear in all product spectra. |
References
-
ChemicalBook. (n.d.). 4-Hydroxy-3-methoxyphenylacetonitrile synthesis and reactions. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2758421, 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile. Retrieved from
-
Chemistry Steps. (n.d.). Nitriles to Esters via Pinner Reaction.[1][4][5][6][7] Retrieved from
-
Google Patents. (1976). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile (US3983151A). Retrieved from
-
Mundal, D. A., et al. (2013). A Lewis acid-promoted Pinner reaction.[4][6] Beilstein Journal of Organic Chemistry. Retrieved from
Sources
- 1. Pinner Reaction | NROChemistry [nrochemistry.com]
- 2. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]
- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Investigating the Antimicrobial Properties of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Syringylacetonitrile Derivatives in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Phenolic compounds, widely distributed in nature, have long been recognized for their diverse biological activities, including antimicrobial properties. Within this broad class, derivatives of 2-(4-hydroxy-3,5-dimethoxyphenyl)acetonitrile, also known as syringylacetonitrile, represent a promising but underexplored subclass. The syringyl moiety, characterized by a 4-hydroxy group and two flanking methoxy groups at positions 3 and 5 of the phenyl ring, is a key structural feature of sinapyl alcohol, a primary building block of lignin. This structural motif is associated with potent antioxidant and antimicrobial activities. The introduction of a nitrile group offers a unique electronic and steric profile, potentially enhancing the molecule's interaction with microbial targets.
These application notes provide a comprehensive guide for researchers interested in the synthesis, antimicrobial evaluation, and mechanistic study of this compound and its derivatives. The protocols and discussions are designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.
PART I: Synthesis of this compound Derivatives
A plausible and efficient synthetic route to the target compound and its derivatives often starts from readily available precursors such as syringaldehyde. The following protocol outlines a general method that can be adapted for the synthesis of various derivatives.
Protocol 1: Synthesis of this compound from Syringaldehyde
This two-step protocol involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile.
Step 1: Synthesis of Syringaldehyde Oxime
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve syringaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of toluene and water.
-
Addition of Reagents: Add hydroxylamine hydrochloride (HONH₂·HCl, 1.1 equivalents) and a base such as sodium bicarbonate (NaHCO₃, 1.1 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude syringaldehyde oxime, which can be purified by recrystallization or column chromatography.
Step 2: Dehydration of Syringaldehyde Oxime to this compound
-
Reaction Setup: Dissolve the synthesized syringaldehyde oxime (1 equivalent) in a suitable solvent like dimethylformamide (DMF) or a mixture of toluene and dimethyl sulfoxide (DMSO).
-
Dehydrating Agent: Add a dehydrating agent. A common and effective method involves the use of a strong base like potassium hydroxide (KOH) in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).
-
Reaction Conditions: Heat the reaction mixture to reflux (around 120-140 °C) for 30-60 minutes. The reaction can be monitored by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and acidify with a dilute acid (e.g., HCl) to neutralize the base. Extract the product with an organic solvent (e.g., ethyl acetate or chloroform). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
For the synthesis of derivatives, substituted syringaldehydes can be used as starting materials, or further modifications can be made to the final product through reactions targeting the hydroxyl or nitrile groups.
PART II: Evaluation of Antimicrobial Activity
The cornerstone of assessing the antimicrobial potential of novel compounds lies in the accurate determination of their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
Materials:
-
96-well microtiter plates
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution of Test Compound: In the 96-well plate, perform a two-fold serial dilution of the test compound stock solution in the broth medium. Typically, this is done by adding 100 µL of broth to all wells except the first column. Add 200 µL of the test compound at a starting concentration to the first column. Then, transfer 100 µL from the first column to the second, mix, and continue this serial dilution across the plate.
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well containing the diluted compound and the control wells.
-
Controls:
-
Positive Control: Wells containing broth and inoculum only (to confirm microbial growth).
-
Negative Control: Wells containing broth only (to check for sterility).
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound (to ensure the solvent has no inhibitory effect).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Diagram of the Broth Microdilution Workflow:
Caption: Workflow for MIC determination using broth microdilution.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.
Procedure:
-
Following MIC Determination: After reading the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.
-
Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Reading the MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
Expected Antimicrobial Activity Profile
While specific data for this compound is not yet extensively published, based on the activity of structurally related phenolic compounds, a broad-spectrum activity can be anticipated. The table below presents hypothetical MIC values based on existing literature for similar compounds to guide initial screening efforts.
| Microbial Species | Type | Expected MIC Range (µg/mL) for Syringylacetonitrile Derivatives |
| Staphylococcus aureus | Gram-positive Bacteria | 64 - 256 |
| Bacillus subtilis | Gram-positive Bacteria | 32 - 128 |
| Escherichia coli | Gram-negative Bacteria | 128 - 512 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 256 - >512 |
| Candida albicans | Fungus (Yeast) | 64 - 256 |
| Aspergillus niger | Fungus (Mold) | 128 - 512 |
Note: These are projected values based on related phenolic compounds and should be experimentally verified.
PART III: Elucidating the Mechanism of Action
The antimicrobial action of phenolic compounds is often multifaceted. For this compound derivatives, the primary mechanisms are likely to involve disruption of the microbial cell membrane and inhibition of essential cellular enzymes.[2]
Proposed Mechanism of Action
-
Cell Membrane Disruption: The lipophilic nature of the syringyl group allows the molecule to intercalate into the lipid bilayer of the microbial cell membrane. This disrupts the membrane's structural integrity and fluidity, leading to increased permeability. The consequence is the leakage of vital intracellular components such as ions (K+), ATP, and nucleic acids, ultimately resulting in cell death.[3]
-
Enzyme Inhibition: The hydroxyl group on the phenyl ring can form hydrogen bonds with the active sites of various microbial enzymes, leading to their inactivation. Key metabolic pathways, such as those involved in energy production and cell wall synthesis, can be disrupted.
-
Interaction with Cellular Components: The nitrile group may also participate in interactions with cellular nucleophiles, further contributing to the compound's antimicrobial effect.
Diagram of the Proposed Antimicrobial Mechanism:
Caption: Proposed mechanisms of antimicrobial action.
PART IV: Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure of these derivatives and their antimicrobial activity is crucial for designing more potent and selective agents.
Key Structural Features and Their Potential Impact:
-
The Syringyl Moiety: The 4-hydroxy and 3,5-dimethoxy groups are critical for activity. The hydroxyl group is a key hydrogen bond donor, while the methoxy groups can influence the compound's lipophilicity and electronic properties.
-
The Acetonitrile Group: The nitrile group is an electron-withdrawing group that can modulate the acidity of the phenolic hydroxyl group and participate in target binding.
-
Substitutions on the Phenyl Ring:
-
Electron-donating groups (e.g., alkyl, additional methoxy groups) at other positions on the ring may enhance lipophilicity, potentially improving membrane penetration.
-
Electron-withdrawing groups (e.g., halogens, nitro groups) can increase the acidity of the phenolic proton and may alter the binding affinity to target enzymes.[4]
-
-
Modifications of the Acetonitrile Side Chain: Altering the length or branching of the side chain will impact the steric and electronic properties of the molecule, which could significantly affect its antimicrobial profile.
Diagram of Key SAR Areas:
Caption: Key structural areas for SAR studies.
Conclusion and Future Directions
The this compound scaffold presents a compelling starting point for the development of novel antimicrobial agents. The synthetic accessibility and the potential for a multifaceted mechanism of action make these compounds attractive candidates for further investigation. Future research should focus on synthesizing a diverse library of derivatives and performing comprehensive antimicrobial screening against a broad panel of clinically relevant pathogens, including multidrug-resistant strains. Detailed mechanistic studies are also warranted to fully elucidate their mode of action and to identify specific cellular targets. The application notes and protocols provided herein offer a robust framework to guide these research endeavors.
References
-
Future Antimicrobials: Natural and Functionalized Phenolics. (2023). PMC. [Link]
-
Antibacterial and Antibiotic‐Enhancing Activity of 3‐Hydroxy‐4‐methoxycinnamic Acid: Experimental Data and In Silico Predictions. (n.d.). ResearchGate. [Link]
-
Antibacterial Activity and Membrane-Disruptive Mechanism of 3-p-trans-Coumaroyl-2-hydroxyquinic Acid, a Novel Phenolic Compound from Pine Needles of Cedrus deodara, against Staphylococcus aureus. (2016). MDPI. [Link]
-
Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. (2017). Frontiers. [Link]
-
Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. (n.d.). PubMed. [Link]
-
Synthesis, Structure-Activity Relationship, and Mechanism of a Series of Diarylhydrazide Compounds as Potential Antifungal Agents. (n.d.). ResearchGate. [Link]
-
Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. (2023). PubMed. [Link]
-
Compounds That Have an Anti-Biofilm Effect against Common Bacteria at Very Low Concentrations and Their Antibiotic Combination Effect. (2023). NIH. [Link]
-
Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. (n.d.). PubMed. [Link]
-
Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. (n.d.). PMC. [Link]
-
Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. (2023). PMC. [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). MDPI. [Link]
-
MIC 50 (mM) against S. aureus and E.coli, and calculated global electrophilicities.. (n.d.). ResearchGate. [Link]
-
Nature-Inspired Compounds: Synthesis and Antibacterial Susceptibility Testing of Eugenol Derivatives against H. pylori Strains. (n.d.). MDPI. [Link]
-
Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. (n.d.). PMC. [Link]
-
Synthesis, Crystal Structure,and Antioxidant and Antibacterial Activities of 3,5-Dihydroxy-N '-(4-nitrobenzylidene)benzohydrazide. (n.d.). ResearchGate. [Link]
-
Main mechanisms of antibacterial action of plant phenolics.. (n.d.). ResearchGate. [Link]
-
Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity. (2013). PubMed. [Link]
-
Antibacterial Compounds Towards Staphylococcus Aureus and Escherichia Coli of the Stem Bark of Inocarpus Fagigerus Fosb. (2023). Biomedical and Pharmacology Journal. [Link]
-
Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. (n.d.). MDPI. [Link]
-
New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids. (n.d.). PubMed. [Link]
-
Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. (n.d.). MDPI. [Link]
-
Design, synthesis and structure-activity relationship of novel Relacin analogs as inhibitors of Rel proteins. (n.d.). PubMed. [Link]
-
Representative natural compounds with antimicrobial activity. Adapted from[3].. (n.d.). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile in Lignin Research
Executive Summary
2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile (also known as Syringyl Acetonitrile ) is a specialized lignin model compound used primarily as a synthetic intermediate and metabolic probe. Unlike native lignin monomers (monolignols), this nitrile derivative serves as a critical "gateway molecule" in two high-value research areas:
-
Synthesis of Complex S-Unit Models: It provides a direct chemical route to Syringylacetic acid (a key bacterial catabolite of lignin) and Syringylamine (a precursor for bioactive alkaloids and functionalized polymers).
-
Biocatalytic Screening: It functions as a selective substrate for characterizing nitrilase and nitrile hydratase enzymes in lignin-valorizing microbes (e.g., Rhodococcus, Pseudomonas), mimicking nitrogen-enriched lignin byproducts formed during industrial ammoxidation processes.
This guide details the chemical profile, synthetic protocols, and experimental applications of Syringyl Acetonitrile, designed for researchers in lignocellulosic biomass valorization and biocatalysis.
Chemical Profile
| Property | Data |
| IUPAC Name | This compound |
| Common Name | Syringyl Acetonitrile |
| CAS Number | 42973-55-7 |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water |
| Key Functional Groups | Phenolic -OH (C4), Methoxy (C3, C5), Nitrile (Side chain) |
| Stability | Sensitive to oxidation at high pH; store under inert atmosphere at -20°C |
Application 1: Synthesis of Syringyl-Type Lignin Models
Context: The "Gateway" Role
Syringyl (S) units are dominant in hardwood lignin but are chemically distinct from Guaiacyl (G) units due to the steric hindrance of the two methoxy groups. Syringyl Acetonitrile is the preferred starting material for accessing Cα-modified S-units without using unstable organometallic reagents. It bridges the gap between simple aldehydes (Syringaldehyde) and complex acid/amine derivatives.
Mechanism of Action
The nitrile group acts as a "masked" carboxylic acid or amine.
-
Hydrolysis yields Syringylacetic acid , a marker for bacterial cleavage of S-lignin side chains.
-
Reduction yields Syringylamine , used to synthesize aminated lignins or nitrogen-doped carbon materials.
Protocol A: Synthesis of Syringyl Acetonitrile from Syringyl Alcohol
Prerequisite: Syringyl alcohol can be obtained by NaBH₄ reduction of Syringaldehyde.
Reagents:
-
Syringyl Alcohol (Starting Material)
-
Thionyl Chloride (SOCl₂)
-
Sodium Cyanide (NaCN)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Sodium Bicarbonate (NaHCO₃)
Step-by-Step Methodology:
-
Chlorination (Activation):
-
Dissolve Syringyl Alcohol (10 mmol) in anhydrous DCM (50 mL) under N₂ atmosphere.
-
Cool to 0°C. Add Thionyl Chloride (12 mmol) dropwise over 10 minutes.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Note: The phenolic OH is less reactive than the benzylic OH under these conditions, but protection (e.g., Acetyl) is recommended for higher yields.
-
Quench with ice water. Extract with DCM, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate to yield Syringyl Chloride .
-
-
Cyanation (Substitution):
-
Dissolve the crude Syringyl Chloride in anhydrous DMF (20 mL).
-
Add Sodium Cyanide (15 mmol) cautiously. Warning: NaCN is highly toxic. Use extreme caution and appropriate PPE.
-
Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Cool to RT, pour into water (100 mL), and extract with Ethyl Acetate (3 x 50 mL).
-
Wash organic phase with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient 8:2 to 6:4).
-
Recrystallize from Ethanol/Hexane to obtain pure Syringyl Acetonitrile.
-
Protocol B: Hydrolysis to Syringylacetic Acid
Reagents: 10% NaOH (aq), Ethanol, HCl.
-
Dissolve Syringyl Acetonitrile (1 mmol) in Ethanol (2 mL) and 10% NaOH (5 mL).
-
Reflux at 90°C for 6 hours. Evolution of ammonia gas indicates reaction progress.
-
Cool to RT. Acidify to pH 2 with 1M HCl.
-
Extract with Ethyl Acetate. The product, Syringylacetic acid , precipitates or crystallizes upon concentration.
Application 2: Biocatalytic Screening (Nitrilase Activity)
Context: Nitrogen-Enriched Lignin Valorization
Industrial processes like ammoxidation treat lignocellulose with ammonia and oxygen to produce nitrogen-rich soil amendments. This creates nitrile-functionalized lignin fragments. Researchers use Syringyl Acetonitrile to screen for microbial enzymes (nitrilases ) capable of converting these "unnatural" nitriles into valuable carboxylic acids or amides under mild conditions.
Experimental Workflow: Nitrilase Activity Assay
Objective: Determine the specific activity of a microbial lysate toward Syringyl Acetonitrile.
Materials:
-
Substrate: 50 mM Syringyl Acetonitrile stock in DMSO.
-
Enzyme Source: Cell-free extract of Rhodococcus sp. or purified Nitrilase.
-
Buffer: 50 mM Potassium Phosphate, pH 7.5.
-
Stop Solution: 1M HCl / Methanol (1:1).
-
Detection: HPLC (C18 column).
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, mix:
-
880 µL Phosphate Buffer (pH 7.5)
-
20 µL Syringyl Acetonitrile stock (Final conc: 1 mM)
-
100 µL Enzyme Extract
-
-
Total Volume: 1.0 mL.
-
-
Incubation: Incubate at 30°C with shaking (500 rpm) for 10–60 minutes.
-
Termination: Stop reaction by adding 200 µL Stop Solution (HCl/MeOH). Vortex vigorously.
-
Clarification: Centrifuge at 12,000 x g for 5 minutes to remove protein precipitate.
-
HPLC Analysis:
-
Inject 10 µL of supernatant.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient: 10% B to 60% B over 15 min.
-
Detection: UV at 280 nm.
-
Quantification: Measure the decrease in Syringyl Acetonitrile peak and appearance of Syringylacetic acid (or Syringylacetamide).
-
Visualizations
Figure 1: Synthesis Pathway of Syringyl Models
Caption: Chemical pathway transforming Syringaldehyde into Syringyl Acetonitrile, followed by divergence into Acid (Hydrolysis) and Amine (Reduction) derivatives.
Figure 2: Nitrilase Enzymatic Assay Workflow
Caption: Experimental workflow for screening microbial nitrilase activity using Syringyl Acetonitrile as a substrate.
References
-
Lignin Model Synthesis & Reactivity
-
Syringyl Acetonitrile Synthesis (Analogous Protocol)
-
Dittrich, N., et al. (2017). Synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile. Tetrahedron, 73(14), 1881-1894. Link
-
-
Ammoxidation of Lignin
-
Behling, J., et al. (2016). Ammoxidation of Lignocellulosic Materials. Journal of Agricultural and Food Chemistry, 64(11), 2380–2385. Link
-
-
Nitrilase Enzymes in Biocatalysis
-
Gong, J. S., et al. (2012). Microbial nitrilases: versatile biocatalysts for production of carboxylic acids. Critical Reviews in Biotechnology, 32(4), 309-325. Link
-
-
Syringylacetic Acid as a Metabolite
-
Masai, E., et al. (2007). Bacterial catabolism of lignin-derived aromatics. Journal of Industrial Microbiology & Biotechnology, 34, 975–982. Link
-
Sources
- 1. Preparation of Lignin Derivatives Substituted with 3, 4-dihydroxybenzylamine and Their Application as a Biomaterial with Antioxidant and Ultraviolet Light Blocking Properties [ktappi.kr]
- 2. Frontiers | First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects - PMC [pmc.ncbi.nlm.nih.gov]
2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile in the synthesis of bioactive compounds
Application Note: 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile in Drug Discovery & Synthesis
Abstract
This compound (CAS 42973-55-7), also known as Homosyringonitrile, is a pivotal "switchboard" intermediate in the synthesis of bioactive alkaloids and antineoplastic lignans. Its unique 3,5-dimethoxy-4-hydroxy substitution pattern (the syringyl moiety) mimics the pharmacophore found in mescaline-type phenethylamines and the E-ring of podophyllotoxin (Etoposide precursor). This guide details high-yield protocols for its reduction to amines, hydrolysis to acids, and cyclization to isoquinolines, providing a roadmap for medicinal chemists targeting neurological and oncology therapeutic areas.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | Homosyringonitrile; 4-Hydroxy-3,5-dimethoxybenzyl cyanide |
| CAS Number | 42973-55-7 |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 53–57 °C |
| Solubility | Soluble in MeOH, EtOH, DMSO, CH₂Cl₂; Sparingly soluble in water |
| Key IR Signal | Nitrile stretch (C≡N) at ~2240–2250 cm⁻¹ |
Core Application 1: Synthesis of Bioactive Phenethylamines
Target Class: 5-HT₂A Agonists, Neuroactive Alkaloids (e.g., 4-Desmethylmescaline, Proscaline analogs)
The reduction of the nitrile group yields the corresponding phenethylamine.[1][2] While catalytic hydrogenation can be sluggish due to steric hindrance from the methoxy groups, the Sodium Borohydride/Trifluoroacetic Acid (NaBH₄/TFA) system offers a reliable, high-yielding alternative that avoids the harsh conditions of Lithium Aluminum Hydride (LAH).
Protocol: High-Fidelity Reduction to Phenethylamines
Reagents:
-
Substrate: this compound (1.0 eq)
-
Sodium Borohydride (NaBH₄) (5.0 eq)
-
Trifluoroacetic Acid (TFA) (excess)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of the nitrile in 50 mL of anhydrous THF under nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0°C. Add NaBH₄ (50 mmol) in small portions.
-
Activation: Dropwise add TFA (approx. 3.5 mL) over 30 minutes. Caution: Vigorous hydrogen gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Self-Validation: Monitor by TLC (SiO₂, EtOAc:Hexane 1:1). Disappearance of the starting material spot and the nitrile IR peak (2250 cm⁻¹) confirms conversion.
-
-
Quench: Cool to 0°C and carefully add water to destroy excess hydride.
-
Workup: Basify with aqueous NaOH to pH >12. Extract with CH₂Cl₂ (3 x 50 mL).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. The amine can be converted to the hydrochloride salt using HCl/Dioxane for long-term stability.
Mechanistic Insight: The TFA modifies NaBH₄ to form acyloxyborohydride species (e.g., Na[BH(OC(O)CF₃)₃]), which are significantly more electrophilic and capable of reducing the nitrile carbon efficiently, even in the presence of the electron-rich syringyl ring.
Core Application 2: Podophyllotoxin & Lignan Analogs
Target Class: Antineoplastic Agents (Tubulin Inhibitors)
The 3,5-dimethoxy-4-hydroxy motif is structurally identical to the E-ring of Etoposide and Podophyllotoxin. This nitrile serves as a precursor for "C-ring" modifications in synthetic lignan analogs.
Workflow: Hydrolysis to Homosyringic Acid
To synthesize ester-linked derivatives or perform Friedel-Crafts cyclizations, the nitrile must first be converted to the carboxylic acid.
-
Hydrolysis: Reflux the nitrile in 10% aqueous NaOH/Ethanol (1:1) for 6 hours.
-
Acidification: Acidify the cooled solution with HCl to pH 2.
-
Isolation: The precipitated Homosyringic Acid is filtered and recrystallized from water.
-
Application: This acid is then coupled with amino-alcohols or reduced lignan cores to generate novel tubulin-binding agents.
Core Application 3: Isoquinoline Synthesis (Pictet-Spengler)
Target Class: Tetrahydroisoquinolines (THIQ)
The electron-rich nature of the phenyl ring facilitates electrophilic aromatic substitution, allowing for the construction of rigid bicyclic systems via the Pictet-Spengler reaction.
Protocol Summary:
-
Condensation: React the derived amine (from Protocol 1) with an aldehyde (R-CHO) in the presence of a mild acid (acetic acid) to form the imine.
-
Cyclization: Heat with stronger acid (TFA or HCl) to induce ring closure at the position ortho to the hydroxyl group.
-
Result: 6,7,8-substituted tetrahydroisoquinolines, a scaffold common in pharmaceutical libraries.
Visualizing the Synthetic Pathways
The following diagram illustrates the divergent synthesis capabilities starting from this compound.
Caption: Divergent synthetic pathways from Homosyringonitrile to key bioactive scaffolds.[1][3][4]
Handling & Safety (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye).
-
Cyanide Risk: While the nitrile itself is not free cyanide, metabolic or thermal decomposition can release toxic byproducts. Always work in a well-ventilated fume hood.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the electron-rich phenol ring, which can lead to quinone formation (browning).
References
-
Short, J. H., Dunnigan, D. A., & Ours, C. W. (1973).[1][2] Synthesis of phenethylamines from phenylacetonitriles obtained by alkylation of cyanide ion with Mannich bases. Tetrahedron, 29(14), 1931-1939. Link
-
Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referencing entries for Proscaline and Escaline synthesis via homosyringonitrile). Link
- Kamal, A., et al. (2015). Synthesis and biological evaluation of podophyllotoxin congeners. Bioorganic & Medicinal Chemistry Letters. (Contextualizing the 3,5-dimethoxy-4-hydroxy pharmacophore).
-
Ulla, H., et al. (2012). NaBH4/TFA: An efficient system for the reduction of nitriles to primary amines. Tetrahedron Letters. Link
-
PubChem Compound Summary. (2023). This compound. National Center for Biotechnology Information. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(4-hydroxy-3,5-dimethoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Introduction
This compound, also known as syringylacetonitrile, is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds.[1] Its structure, featuring a substituted phenolic ring and a nitrile group, offers versatile handles for further chemical modifications. The primary synthetic route involves the conversion of syringaldehyde, a readily available starting material derived from lignin.[2][3][4]
The most common approach is a two-step process: the formation of a cyanohydrin from syringaldehyde, followed by the reduction of the hydroxyl group. While seemingly straightforward, this synthesis is often plagued by issues that can significantly lower the final yield. This guide provides a structured, question-and-answer-based approach to troubleshoot these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering explanations and actionable solutions.
Issue 1: Low Yield in the Cyanohydrin Formation Step
Question: My reaction to form the cyanohydrin from syringaldehyde is showing low conversion. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in cyanohydrin formation is a frequent problem. The reaction involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of the aldehyde.[5] This is a reversible equilibrium reaction, and several factors can push the equilibrium back towards the starting materials.[6]
Potential Causes and Solutions:
-
Incorrect pH: The reaction is base-catalyzed. The cyanide ion (CN⁻) is the active nucleophile, not hydrogen cyanide (HCN).[7] If the reaction medium is too acidic, the concentration of the cyanide ion will be too low. Conversely, strongly basic conditions can promote side reactions. The optimal pH is typically slightly basic.
-
Presence of Water: While some protocols use aqueous media, excess water can shift the equilibrium back to the aldehyde.
-
Solution: Consider using a less aqueous solvent system or an in-situ water removal technique if compatible with your reaction conditions.
-
-
Competing Benzoin Condensation: Aromatic aldehydes, like syringaldehyde, can undergo a competing benzoin condensation reaction in the presence of cyanide ions, especially under basic conditions.[6][8] This dimerization of the aldehyde will consume your starting material and reduce the yield of the desired cyanohydrin.
Issue 2: Formation of Significant Impurities
Question: I've managed to get the reaction to proceed, but my crude product is a complex mixture of impurities. What are these byproducts and how can I avoid them?
Answer:
Impurity formation is a major challenge that complicates purification and lowers the overall yield. Understanding the potential side reactions is key to mitigating them.
Common Impurities and Mitigation Strategies:
-
Unreacted Syringaldehyde: As discussed, incomplete conversion is a primary source of this impurity.
-
Solution: Revisit the reaction conditions for the cyanohydrin formation as detailed in Issue 1. Consider increasing the reaction time or the stoichiometry of the cyanide source.
-
-
Benzoin-type Products: As mentioned, the benzoin condensation can be a significant side reaction.[6][8]
-
Solution: Maintain a low reaction temperature and consider using TMSCN to trap the cyanohydrin as it forms.
-
-
Over-reduction Products (if applicable to your subsequent step): If you are performing a one-pot reaction or if the workup conditions are not carefully controlled, the nitrile group itself can be reduced. For instance, strong reducing agents like LiAlH₄ will reduce the nitrile to a primary amine.[11]
-
Solution: For the conversion of the cyanohydrin to the final product, select a reducing agent that is selective for the hydroxyl group and will not affect the nitrile.
-
Issue 3: Difficulty in Purifying the Final Product
Question: My crude this compound is an oil and is difficult to purify by crystallization. What are the best methods for purification?
Answer:
The physical state of the crude product can indeed make purification challenging. While some literature reports the product as a solid, it is often isolated as a brown oil, especially when impure.[12]
Purification Strategies:
-
Column Chromatography: This is the most effective method for separating the desired product from polar and non-polar impurities.
-
Recommended Stationary Phase: Silica gel is the standard choice.
-
Recommended Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on TLC analysis. For example, a 2:1 mixture of hexanes to ethyl acetate has been reported.[12]
-
-
Extraction: A thorough aqueous workup is crucial to remove inorganic salts and water-soluble impurities.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an option for purification, especially on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method starts with syringaldehyde and proceeds through a cyanohydrin intermediate. This intermediate is then typically reduced to afford the final product. The choice of cyanide source and reducing agent can vary.
Q2: Are there alternative synthetic routes that avoid the use of toxic cyanides?
While cyanide-based routes are common due to their efficiency, research into cyanide-free alternatives is ongoing. One potential, though less direct, approach could involve the conversion of syringaldehyde to an oxime, followed by dehydration to the nitrile.[13] However, this often requires harsh dehydrating agents.[13][14]
Q3: What analytical techniques are best for monitoring the reaction progress?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the disappearance of the starting material (syringaldehyde) and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of byproducts.
Q4: Can I use a different starting material instead of syringaldehyde?
Yes, other 4-hydroxy-3,5-dimethoxybenzyl derivatives could be used. For example, 4-hydroxy-3,5-dimethoxybenzyl alcohol can be converted to the corresponding benzyl halide, which can then undergo a nucleophilic substitution with a cyanide salt.[15] However, this introduces additional steps and potential for other side reactions. A procedure starting from 3-methoxy-4-hydroxybenzyl alcohol has also been described.[16][17]
Experimental Protocols & Visualizations
Protocol 1: Two-Step Synthesis from Syringaldehyde
Step 1: Formation of the Cyanohydrin
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve syringaldehyde (1 equivalent) in a suitable solvent such as methanol or a mixture of methanol and water.[18]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium cyanide (1.1 equivalents) in water to the cooled aldehyde solution.
-
Stir the reaction mixture at 0-5 °C and monitor the progress by TLC.
-
Once the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., HCl) to a neutral or slightly acidic pH to quench the reaction.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyanohydrin.
Step 2: Reduction of the Cyanohydrin
This step would typically involve a selective reduction of the hydroxyl group, which can be complex. A more common literature approach is the direct conversion of a benzyl alcohol derivative.
Protocol 2: Direct Cyanation of a Benzyl Alcohol Derivative
This protocol is adapted from a similar synthesis.[12]
-
To a solution of 4-hydroxy-3,5-dimethoxybenzyl alcohol (1 equivalent) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF), add sodium cyanide (1.2 equivalents).[12]
-
Heat the mixture to 120 °C under an inert atmosphere and stir for 24 hours.[12]
-
Cool the reaction to room temperature and cautiously add water.
-
Adjust the pH to ~7 with acetic acid.
-
Extract the aqueous mixture with chloroform.
-
Wash the combined organic extracts with water, dry over magnesium sulfate, and remove the solvent under reduced pressure to yield the crude product.[12]
Visualizing the Synthetic Pathway
Caption: General two-step synthesis pathway from syringaldehyde.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common synthesis issues.
Data Summary
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Yield | Incorrect pH, excess water, competing reactions | Adjust pH to slightly basic, use a less aqueous solvent, lower reaction temperature | Increased conversion of starting material |
| Impurities | Incomplete reaction, benzoin condensation, over-reduction | Optimize reaction conditions, control temperature, use selective reagents | Cleaner crude product with fewer byproducts |
| Purification Difficulty | Oily product, presence of polar/non-polar impurities | Utilize column chromatography, perform thorough extractions | Isolation of pure this compound |
References
-
Libretexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Clark, J. (n.d.). The Preparation of Nitriles. Chemguide. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
-
Alkylation of Cyanide, Part 4: Aldehydes and Ketones. (2022, June 13). [Video]. YouTube. [Link]
-
Optimization of Reaction Conditions. (n.d.). ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
Schmidt, M., & Glieder, A. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(26), 6078–6092. [Link]
-
Libretexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
L.S.College, Muzaffarpur. (2020, August 1). Cyanohydrin reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]
-
SYNTHETIKA. (n.d.). Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde). [Link]
-
p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses. [Link]
-
Wikipedia. (n.d.). Cyanation. [Link]
-
Wikipedia. (n.d.). Syringaldehyde. [Link]
-
PubChem. (n.d.). Syringaldehyde. [Link]
-
Rojas Lab. (2025, December 2). The 5-Step System That Cracks ANY Organic Synthesis Problem. [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Aldehyde. [Link]
-
Reddit. (2013, June 4). nitrile to aldehyde issues, I would love some input. r/chemistry. [Link]
-
Patsnap. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Eureka. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Sooksawat, N., et al. (n.d.). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. National Institutes of Health. [Link]
-
Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. [Link]
-
The Good Scents Company. (n.d.). syringaldehyde 4-hydroxy-3,5-dimethoxybenzaldehyde. [Link]
-
Organic Chemistry: How to... (2022, July 31). Approach to Synthesis Problems. [Link]
-
SIELC Technologies. (2018, February 16). Syringaldehyde. [Link]
-
The Rojas Lab. (2025, January 23). Why Does THIS Organic Synthesis Problem Stump Even Advanced Students?. [Video]. YouTube. [Link]
-
R-Biopharm. (n.d.). Acetonitrile extraction. [Link]
-
Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. [Link]
-
Gentry, E. C., & Knowles, R. R. (2016). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 138(34), 10930–10934. [Link]
-
ChemBK. (2024, April 9). (4-Hydroxy-3,5-dimethoxy-phenyl)-acetonitrile. [Link]
- Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
Sources
- 1. chembk.com [chembk.com]
- 2. Syringaldehyde ( 4-Hydroxy-3,5-dimethoxybenzaldehyde ) - SYNTHETIKA [synthetikaeu.com]
- 3. Syringaldehyde - Wikipedia [en.wikipedia.org]
- 4. Syringaldehyde | C9H10O4 | CID 8655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 11. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 12. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 13. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Cyanation - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile
Executive Summary & Chemical Profile
You are working with 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile (also known as Syringyl acetonitrile).[1][2][3] This molecule presents a unique purification challenge due to its dual functionality:
-
Phenolic Hydroxyl (-OH): Makes the compound acidic (pKa ~10), prone to oxidation (browning), and liable to streak on silica gel.[1][3]
-
Nitrile (-CN): Susceptible to hydrolysis into the corresponding amide or acid under strong basic/acidic conditions or high heat.[1][2][3]
Target Specifications:
-
Melting Point: ~68–70°C (Literature varies; purity dependent).[2][3]
-
Solubility: Soluble in Ethanol, Ethyl Acetate, DCM; Sparingly soluble in Toluene; Insoluble in Hexanes/Water.[1]
Phase I: Recrystallization (The Primary Method)[1][3]
Recrystallization is the most efficient method for this compound, provided the crude purity is >85%. If your material is a dark oil or highly impure, proceed to Phase III (Acid-Base Extraction) first.[1][2][3]
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Mechanism | Best For |
| Toluene | 100% | Temperature differential | Removing polar tars and inorganic salts.[1][2][3] |
| Ethanol / Water | 90:10 to 70:30 | Anti-solvent precipitation | General purification; removing non-polar side products.[2] |
| Ethyl Acetate / Hexane | 1:3 | Anti-solvent precipitation | High-recovery polishing.[1][2][3] |
Protocol A: Toluene Recrystallization (Recommended)
Rationale: Toluene often solubilizes the nitrile at boiling point (110°C) but precipitates it upon cooling, while keeping many oxidized phenolic dimers in solution.[1][3]
-
Dissolution: Place crude solid in a flask. Add minimal Toluene. Heat to reflux until dissolved.
-
Note: If dark particles remain insoluble at reflux, filter hot (use a heated funnel to prevent premature crystallization).[3]
-
-
Cooling: Remove from heat. Allow to cool slowly to Room Temperature (RT) with varying agitation.
-
Nucleation: If oiling out occurs (separation of liquid droplets instead of crystals), scratch the glass or add a seed crystal.
-
Deep Cooling: Refrigerate at 4°C for 4–12 hours.
-
Collection: Filter the white needles.[2] Wash with cold Hexane (to remove residual Toluene).[3]
Troubleshooting "Oiling Out"
Issue: The compound separates as a bottom oily layer instead of crystals.[2] Cause: The solution is too concentrated, or the temperature dropped too fast (supersaturation). Fix: Re-heat to dissolve the oil.[2] Add 10% more solvent.[2][3] Add a "seed" crystal while the solution is still warm (approx. 40°C).
Phase II: Flash Chromatography (The Polishing Step)[1][3]
If recrystallization fails to remove specific impurities (e.g., Syringaldehyde), use silica chromatography.[1][3]
Critical Modification: You must acidify your eluent.[2][3] Phenols interact strongly with the silanol groups (Si-OH) on silica, causing peak tailing (streaking) and poor separation.[1][3]
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[3]
-
Mobile Phase: Hexanes : Ethyl Acetate (Start 80:20
Gradient to 50:50).[2][3] -
Modifier: Add 0.5% - 1.0% Acetic Acid to the mobile phase.
Visual Workflow (DOT):
Caption: Decision tree for selecting the optimal purification pathway based on crude purity.
Phase III: Acid-Base Extraction (The "Rescue" Method)[1][2][3]
This method leverages the acidity of the phenol (pKa ~10) to separate it from non-acidic impurities (like Syringaldehyde dimethyl ether) or neutral tars.
-
Dissolve: Dissolve crude mixture in Ethyl Acetate (EtOAc).
-
Extract (Impurities): Wash with 5% NaHCO₃ (removes strong carboxylic acids, like Syringic acid, while leaving the Phenol in the organic layer).[3]
-
Extract (Product): Extract the organic layer with 1M NaOH (3x).
-
Chemistry: The Phenol becomes Sodium Phenoxide (water soluble) and moves to the aqueous layer. Neutral impurities stay in the EtOAc.[2]
-
-
Recover: Take the aqueous NaOH layer (now containing your product).[3] Wash it once with fresh EtOAc (to remove trapped neutrals).[3]
-
Acidify: Cool the aqueous layer on ice. Slowly add 6M HCl until pH < 2. The product will precipitate or oil out.[2]
-
Final Extraction: Extract the acidified aqueous layer with EtOAc. Dry over MgSO₄, filter, and concentrate.
Frequently Asked Questions (Troubleshooting)
Q1: My product turned pink/brown during drying. What happened?
-
Cause: Phenols are electron-rich and prone to oxidation by air, especially if trace base or metal ions are present.[1][2][3]
-
Fix:
Q2: I see a spot on TLC that trails badly. Is it my product?
-
Answer: Yes. The phenolic hydroxyl drags on silica.[2]
-
Verification: Run a TLC with 1% Acetic Acid in the eluent.[2] If the spot tightens up into a circle, it is your phenol.
Q3: The melting point is low (e.g., 60°C).
-
Cause: Likely solvent inclusion (Toluene is hard to remove) or presence of the starting material (Syringaldehyde).[3]
-
Fix: Dry the sample in a vacuum oven at 40°C overnight. If MP remains low, check NMR for aldehyde peaks (~9.8 ppm).[1][3] If aldehyde is present, use the Bisulfite Wash technique (wash organic layer with saturated Sodium Bisulfite solution to form an adduct with the aldehyde).[1]
Q4: Can I use water as a solvent?
-
Answer: Generally no.[2][3][5] While the compound has polar groups, the aromatic ring and methoxy groups make it hydrophobic. Water is best used only as an anti-solvent in combination with Ethanol.[2][3]
References & Grounding
-
Synthesis & Properties:
-
Recrystallization of Phenolics:
-
Chromatographic Behavior:
-
Source: Journal of Chromatography A.[2]
-
Principle: Acidification of mobile phases for suppression of ionization in phenolic compounds.
-
-
Melting Point Verification:
Sources
- 1. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 2. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]
- 3. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. Phenol - Wikipedia [en.wikipedia.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. This compound | C10H11NO3 | CID 2758421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. chembk.com [chembk.com]
Technical Support Center: Syringylacetonitrile Synthesis & Purification
Ticket System: Active | Topic: Impurity Removal & Process Optimization
To: Research Team / Process Chemistry Unit From: Senior Application Scientist, Technical Support Subject: Troubleshooting Guide for 3,5-Dimethoxy-4-hydroxyphenylacetonitrile (Syringylacetonitrile)
Executive Summary
Synthesizing Syringylacetonitrile (4-hydroxy-3,5-dimethoxyphenylacetonitrile) presents a unique set of challenges compared to non-phenolic benzyl nitriles. The electron-rich phenolic ring makes the intermediate benzyl halides highly unstable and prone to quinone methide formation, leading to polymerization (colored oligomers) and low yields.
This guide addresses the three most reported issues: persistent coloration (oxidation) , "oiling out" during crystallization , and cyanide residue management .
Module 1: The "Pink/Brown" Syndrome (Oxidation & Oligomers)
Issue: The crude product is dark brown or pink, and the color persists even after recrystallization. Diagnosis: Formation of para-quinone methides. The electron-donating methoxy groups and the free phenol facilitate oxidative coupling and polymerization, especially under basic conditions or air exposure.
Troubleshooting Protocol
| Step | Action | Scientific Rationale |
| 1. Reaction Atmosphere | Strict N₂/Ar sparging. | Oxygen converts the phenolic intermediate into quinones. All solvents must be degassed prior to use. |
| 2. Acidity Control | Maintain pH < 7 during workup. | Quinone methides form rapidly in basic media. When quenching the cyanation reaction, acidify immediately to pH 4-5. |
| 3. Antioxidant Wash | Wash organic phase with 10% Na₂S₂O₅ (Sodium Metabisulfite). | Reduces colored quinones back to colorless phenols and scavenges radical initiators. |
| 4. Borohydride "Polish" | Add trace NaBH₄ during recrystallization. | If the crude is dark, adding 0.5% w/w NaBH₄ to the recrystallization solvent can reduce colored impurities in situ. |
Visualizing the Impurity Pathway
The following diagram illustrates how the unstable benzyl chloride intermediate diverges into the desired nitrile or the unwanted polymer.
Figure 1: Mechanistic divergence of the benzyl chloride intermediate. Note the "Quinone Methide" trap which causes coloration.
Module 2: The "Oily" Crude (Purification Failure)
Issue: Upon attempting recrystallization, the product separates as a viscous oil rather than crystals ("oiling out"), trapping impurities. Diagnosis: The melting point of Syringylacetonitrile is relatively low (~70–75°C), and the presence of residual solvent or syringaldehyde depresses this further.
Troubleshooting Protocol
Preferred Solvent System: Toluene (primary) or Ethanol/Water (secondary).
Step-by-Step Recovery:
-
The "Cloud Point" Method:
-
Dissolve the crude oil in the minimum amount of hot Toluene (60°C).
-
Add warm Hexane dropwise until persistent cloudiness appears.
-
Add one drop of Ethanol to clear the solution.
-
Allow to cool very slowly to room temperature without agitation.
-
-
Seeding:
-
If oil forms, scratch the glass surface with a glass rod at the oil/solvent interface.
-
Critical: If you lack seed crystals, freeze a small aliquot of the oil in dry ice to force solidification, then use this solid to seed the main batch.
-
-
Drying:
-
Ensure the crude is completely dry before recrystallization. Residual water acts as an impurity that encourages oiling. Azeotrope with toluene if necessary.
-
Module 3: Removing Specific Impurities
Impurity A: Unreacted Syringaldehyde
-
Detection: TLC (Silica, 30% EtOAc/Hexane). Aldehyde stains strongly with 2,4-DNP (orange/red).
-
Removal:
-
Bisulfite Wash: Dissolve crude in organic solvent (EtOAc or DCM). Wash 2x with saturated NaHSO₃ (Sodium Bisulfite) solution. The aldehyde forms a water-soluble adduct and is removed in the aqueous phase.
-
Impurity B: Inorganic Cyanide (Safety Critical)
-
Detection: Prussian Blue test.
-
Removal:
-
Never acidify the initial reaction mixture while high concentrations of cyanide are present (risk of HCN gas).
-
Wash the organic phase with FeSO₄ (Ferrous Sulfate) solution. This complexes free cyanide into stable ferrocyanide species, which are water-soluble and non-volatile.
-
Module 4: Process Decision Tree
Use this workflow to determine the correct purification strategy based on your crude product's state.
Figure 2: Decision matrix for purification based on physical state and color.
Frequently Asked Questions (FAQ)
Q1: Why does my product turn pink on the filter paper?
-
A: This is "surface oxidation." The phenolic hydroxyl group is sensitive to air. Wash the filter cake with cold, degassed solvent (e.g., Hexane) and dry immediately under vacuum in the dark.
Q2: Can I use Column Chromatography instead of Crystallization?
-
A: Yes, but be cautious. Syringylacetonitrile can stick to silica due to the phenolic OH.
-
Recommendation: Use a gradient of Hexane:Ethyl Acetate (starting 90:10 to 60:40) .
-
Tip: Acidify the silica gel slightly (flush with 1% acetic acid in solvent) to prevent the phenol from ionizing and tailing.
-
Q3: Is the intermediate Syringyl Chloride stable?
-
A: No. It hydrolyzes and polymerizes rapidly. Do not isolate it. Proceed to the cyanation step immediately after removing the chlorinating agent (SOCl₂), or perform the reaction in a "one-pot" sequence if possible.
References
-
Synthesis of Phenolic Acetonitriles
- Methodology: Detailed protocols for converting hydroxy-methoxy-benzyl alcohols to nitriles via unstable chlorides.
-
Source: Pearl, I. A. (1948).[1] "Synthesis of Syringaldehyde." Journal of the American Chemical Society, 70(5), 1746-1748.
-
Purification of Lignin-Derived Monomers
- General Nitrile Synthesis from Phenols: Methodology: Discussion on the instability of hydroxybenzyl halides and the formation of quinone methides. Source:Tetrahedron, 29(13), 1931-1939 (1973). (General mechanistic reference for phenolic benzyl halides).
(Note: While specific CAS 42973-55-7 protocols are rare in open literature, the chemistry is homologous to Vanillyl cyanide and Syringaldehyde protocols cited above.)
Sources
Technical Support Center: Degradation of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile
This technical support guide provides researchers, scientists, and drug development professionals with in-depth information, troubleshooting advice, and detailed protocols regarding the stability and degradation of 2-(4-hydroxy-3,5-dimethoxyphenyl)acetonitrile under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an acidic solution?
Under acidic conditions, the primary degradation pathway for this compound is acid-catalyzed hydrolysis of the nitrile group.[1][2][3] This reaction proceeds in two main stages: first, the nitrile is converted to an intermediate amide, 2-(4-hydroxy-3,5-dimethoxyphenyl)acetamide. Subsequently, the amide is further hydrolyzed to the corresponding carboxylic acid, which is 4-hydroxy-3,5-dimethoxybenzoic acid, commonly known as syringic acid.[4][5][6][7]
Q2: Why is my solution of this compound turning a yellow or brown color during my experiment?
Discoloration, such as yellowing or browning, is often indicative of the oxidation of the phenolic hydroxyl group. While the primary degradation under acidic conditions is hydrolysis, the presence of oxidizing agents, exposure to air (oxygen), light, or elevated temperatures can promote the formation of colored quinone-type byproducts.[8] It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light, especially when heating.[8]
Q3: What factors influence the rate of degradation of this compound in acid?
Several factors can influence the rate of hydrolysis:
-
Acid Strength and Concentration: Stronger acids and higher concentrations will generally accelerate the rate of hydrolysis.
-
Temperature: The reaction rate is highly dependent on temperature. Heating the acidic solution will significantly increase the rate of degradation.[3]
-
Solvent: The presence of water is necessary for hydrolysis. The composition of the solvent system can affect the solubility of the reactants and the overall reaction kinetics.
Q4: How can I monitor the degradation of this compound in my experiment?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the degradation.[9][10] A reversed-phase C18 column is typically used for the separation of phenolic compounds.[9][11][12][13] By running a time-course study, you can observe the decrease in the peak area of the starting material and the corresponding increase in the peak area of the degradation product, syringic acid.
Q5: Is this compound stable at a neutral pH?
Generally, the nitrile group is more stable at a neutral pH compared to strongly acidic or alkaline conditions.[8] However, the phenolic hydroxyl group can still be susceptible to oxidation, especially if exposed to air, light, or certain metal ions. For long-term storage of solutions, it is advisable to use a slightly acidic buffer, protect from light, and store at low temperatures (2-8°C).[8]
Troubleshooting Guide
Q: I am observing multiple unexpected peaks in my HPLC chromatogram after an acidic workup. What could they be?
A: Besides the starting material and the expected product (syringic acid), other peaks could arise from several sources:
-
Intermediate Amide: If the hydrolysis is incomplete, you may see a peak corresponding to the 2-(4-hydroxy-3,5-dimethoxyphenyl)acetamide intermediate.
-
Oxidation Products: As mentioned, the phenolic group can oxidize, leading to various colored byproducts. These are often more polar than the starting material.
-
Further Degradation: Under very harsh acidic conditions (e.g., high concentration of strong acid and prolonged heating), cleavage of the methoxy groups or even degradation of the aromatic ring can occur, leading to a complex mixture of products.[14]
-
Impurities in the Starting Material: Ensure the purity of your starting material is well-characterized.
Actionable Advice:
-
Confirm Peak Identities: If possible, use mass spectrometry (LC-MS) to identify the mass of the unexpected peaks. This can help in elucidating their structures.
-
Analyze a Control Sample: Run a control sample of your starting material under the same HPLC conditions to check for pre-existing impurities.
-
Modify Reaction Conditions: If byproducts are significant, consider using milder acidic conditions (lower temperature, shorter reaction time, or a weaker acid) to favor the desired hydrolysis pathway.
Q: My reaction yield of syringic acid is lower than expected. What are the potential reasons?
A: A low yield of syringic acid could be due to several factors:
-
Incomplete Reaction: The hydrolysis of nitriles can be slow.[3] You may need to extend the reaction time or increase the temperature to drive the reaction to completion.
-
Side Reactions: The formation of oxidation products or other degradation byproducts will consume the starting material and reduce the yield of the desired product.
-
Product Loss During Workup: Syringic acid has some water solubility. Ensure your extraction and isolation procedures are optimized to minimize loss. Multiple extractions with a suitable organic solvent may be necessary.
-
Incorrect Stoichiometry: Ensure that a sufficient excess of water is present for the hydrolysis to proceed to completion.
Actionable Advice:
-
Monitor Reaction Progress: Use HPLC or TLC to monitor the disappearance of the starting material and the amide intermediate to determine the optimal reaction time.
-
De-gas Solvents: To minimize oxidation, de-gas your solvents and run the reaction under an inert atmosphere like nitrogen.
-
Optimize Extraction pH: During the workup, adjust the pH of the aqueous layer. Syringic acid, being a carboxylic acid, will be more soluble in the organic phase at a lower pH (e.g., pH 2-3).
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of the compound under acidic conditions.
Objective: To intentionally degrade the compound and identify the primary degradation products.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in acetonitrile or methanol to prepare a stock solution of 1 mg/mL.
-
-
Acid Hydrolysis Procedure:
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M hydrochloric acid (HCl).
-
Prepare a time-zero sample by immediately neutralizing 100 µL of this mixture with 100 µL of 1 M sodium hydroxide (NaOH) and diluting with the mobile phase for HPLC analysis.
-
Seal the remaining reaction vial and place it in a heating block or water bath set to 60°C.
-
At specified time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL), neutralize it with an equal volume of 1 M NaOH, and dilute for HPLC analysis.
-
-
Control Sample:
-
Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water and subject it to the same conditions to assess for thermal degradation in the absence of strong acid.
-
-
Analysis:
-
Analyze all samples by the HPLC method described in Protocol 2.
-
Compare the chromatograms of the stressed samples to the time-zero and control samples to identify degradation peaks.
-
Protocol 2: Stability-Indicating HPLC Method
This HPLC method can be used to separate this compound from its primary degradation product, syringic acid.
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 278 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dilute the neutralized samples from the forced degradation study with the mobile phase (at initial conditions, e.g., 90% A, 10% B) to a final concentration of approximately 50 µg/mL.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Visualizations: Mechanisms and Workflows
Degradation Pathway
The following diagram illustrates the acid-catalyzed hydrolysis of this compound to syringic acid.
Caption: Acid-catalyzed hydrolysis pathway.
Experimental Workflow: Forced Degradation Study
This diagram outlines the key steps in the forced degradation experiment.
Caption: Workflow for a forced degradation study.
References
-
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Exarchou, V., Godejohann, M., van Beek, T. A., Gerothanassis, I. P., & Vervoort, J. (2003). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Journal of Agricultural and Food Chemistry, 51(15), 4283–4289. [Link]
-
JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Journal of Visualized Experiments. [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
Stalikas, C. D. (2007). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of Chromatographic Science, 45(8), 537–543. [Link]
-
Teleky, B.-E., Gliga, A.-C., Gheldiu, A.-M., Vicas, S.-I., & Vodnar, D.-C. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Molecules, 27(2), 488. [Link]
-
Tomić, J., Krstić, M., & Uskoković-Marković, S. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Periodica Polytechnica Chemical Engineering, 63(3), 444–452. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Tomić, J., Krstić, M., & Uskoković-Marković, S. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. AKJournals. [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]
-
Wikipedia. Syringic acid. [Link]
-
PrepChem.com. Synthesis of syringic acid. [Link]
-
American Chemical Society. (2026, January 5). Syringic acid. [Link]
-
ResearchGate. (2015). New method to synthesize syringic acid. [Link]
-
Net, S., Al-Abadleh, H. A. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A, 126(37), 6436–6448. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. Syringic acid - Wikipedia [en.wikipedia.org]
- 7. acs.org [acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. akjournals.com [akjournals.com]
- 14. Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile Synthesis
Status: Active Ticket ID: SYR-CN-404 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Introduction: The "Syringyl" Trap
You are likely encountering issues because 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile (also known as Syringyl Acetonitrile) presents a deceptive challenge.[1] Unlike simple benzyl cyanides, this molecule contains a p-hydroxy group flanked by two electron-donating methoxy groups.[1]
This specific electronic arrangement creates a "push-pull" system that makes the benzylic position hyper-reactive.[1] The primary failure mode is not a lack of reactivity, but hyper-reactivity leading to Quinone Methide (QM) polymerization .[1]
This guide bypasses standard textbook protocols (which often fail for this substrate) and focuses on field-proven stabilization techniques.
Module 1: Diagnostic & Pre-Reaction Checklist
Before attempting another run, diagnose your previous failure using this symptom table.
| Symptom | Probable Cause | The Mechanism |
| Reaction turns black/tarry immediately | Uncontrolled Polymerization | The basic cyanide deprotonates the phenol.[1] The resulting phenoxide pushes electrons to the benzylic position, ejecting the leaving group (Cl/Br) to form a reactive Quinone Methide , which polymerizes instantly.[1] |
| Product reverts to aldehyde | Oxidative Cleavage | Electron-rich benzylic nitriles are prone to auto-oxidation in air, especially in basic media (Sommelet-Hauser type rearrangements or simple aerobic oxidation).[1] |
| Low Yield / Emulsions | Hydrolysis to Acid | The nitrile group hydrolyzes to the carboxylic acid (Syringic acid derivative) during aqueous workup if pH is not strictly controlled.[1] |
The Failure Mechanism (Visualized)
The following diagram illustrates why the standard "Benzyl Chloride + NaCN" route often fails without modification.
Caption: The competition between direct substitution and the rapid formation of the unstable Quinone Methide intermediate.[1]
Module 2: Validated Synthetic Protocols
Do not use the standard benzyl chloride route unless you strictly control temperature.[1] We recommend Method A (Direct Alcohol Cyanation) or Method B (Aldoxime Route) for higher reliability.[1]
Method A: Direct Deoxygenative Cyanation (Recommended)
Bypasses the unstable chloride intermediate entirely.[1]
Concept: Reacting the precursor alcohol (Syringyl Alcohol) directly with NaCN in a dipolar aprotic solvent.[1] The high temperature drives the leaving group (OH) without generating high concentrations of the unstable chloride.[1]
Protocol:
-
Reagents: Syringyl Alcohol (1.0 eq), NaCN (1.2 eq), DMF (Solvent, 0.5 M conc).
-
Setup: Flame-dried flask, Nitrogen atmosphere (Critical).
-
Reaction: Heat to 120°C for 24 hours.
-
Note: The high temp is necessary to activate the alcohol OH as a leaving group (likely via a transient formate or complex if additives are used, but plain DMF works via thermal activation).[1]
-
-
Workup (Crucial Step):
Why this works: It avoids the accumulation of the highly reactive benzyl chloride species.[1]
Method B: The "Protected" Chloride Route
If you must use the chloride pathway, you must protect the phenol.[1]
Concept: Acetylating or Benzylating the 4-OH group shuts down the Quinone Methide pathway.[1]
-
Protection: React Syringyl Alcohol with Ac2O/Pyridine -> 4-Acetoxy-3,5-dimethoxybenzyl alcohol .
-
Chlorination: SOCl2 / DCM -> 4-Acetoxy-3,5-dimethoxybenzyl chloride .[1]
-
Cyanation: NaCN / DMF / RT.[1]
-
Result: The reaction proceeds cleanly via SN2 because the phenoxide cannot form.[1]
-
-
Deprotection: Mild hydrolysis (K2CO3 / MeOH) restores the phenol after the nitrile is installed.[1]
Module 3: Troubleshooting FAQ
Q1: I cannot protect the phenol due to downstream incompatibility. How do I stabilize the "Free Phenol" reaction?
-
Answer: You must use Finkelstein conditions .[1] Add 10 mol% Potassium Iodide (KI) to your reaction.[1]
-
Mechanism:[1][2][3][4][5] The chloride converts to the Iodide in situ.[1] The Iodide is a better leaving group but, paradoxically, the reaction can be run at lower temperatures where the Quinone Methide formation is slower.[1]
-
Solvent: Switch to Acetone or Acetonitrile (if solubility permits) to avoid the high temps of DMF.
-
Q2: My product is an oil that refuses to crystallize.
-
Answer: Benzylic nitriles are notorious for "oiling out" due to trace solvent impurities.[1]
Q3: The NMR shows a peak at ~10 ppm. What is it?
-
Answer: You have oxidized your product back to Syringaldehyde .[1]
Module 4: Workflow Decision Tree
Use this logic flow to select the correct procedure for your constraints.
Caption: Decision matrix for selecting the synthesis route based on starting material availability and tolerance for protection steps.
References
-
Direct Cyanation Protocol: Dittrich, N., et al. (2017).[1][2] "Synthesis of 2'-(4-Hydroxy-3-methoxyphenyl)acetonitrile." Tetrahedron, 73(14), 1881-1894.[1][2] (Note: Protocol adapted from vanillyl analog which shares identical electronic constraints).[1]
-
Aldoxime/Dehydration Route (Patent): CN101475511A.[1] "Method for synthesizing 3,4-dimethoxyphenyl acetonitrile." (Demonstrates the aldehyde-to-nitrile pathway avoiding chloride).
-
Quinone Methide Instability: Ren, Y., et al. (2011).[1] "Pd-Catalyzed Cyanation of Benzyl Chlorides." Tetrahedron Letters, 52(39), 5107-5109.[1][6] (Discusses the challenges of cyanating electron-rich benzyl chlorides).
Sources
- 1. 4-Hydroxybenzyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 2. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Interpreting unexpected peaks in the NMR of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile
Executive Summary & Expected Spectral Signature
Before diagnosing "unexpected" peaks, we must establish the baseline truth. 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile (often referred to as Syringyl Acetonitrile ) possesses
The "Golden Standard" Spectrum
If your sample is pure, your
| Moiety | Integration | Multiplicity | Approx.[1][2][3][4][5] Shift ( | Structural Logic |
| Phenolic -OH | 1H | Singlet (br) | 8.2 – 9.5 | Exchangeable; shift varies with concentration/water. |
| Aromatic H | 2H | Singlet | 6.5 – 6.7 | Symmetry Check: These must be equivalent. |
| Methoxy (-OCH | 6H | Singlet | 3.7 – 3.8 | Symmetry Check: Two equivalent groups. |
| Methylene ( | 2H | Singlet | 3.8 – 4.0 | Deshielded by the nitrile and aromatic ring. |
*Note: Shifts are solvent-dependent. DMSO-
Interactive Troubleshooting Guide (FAQ)
Q1: I see a "ghost" triplet/quartet pattern around 1.2 ppm and 4.1 ppm. Is my compound degrading?
Diagnosis: No. This is residual Ethyl Acetate. Syringyl nitrile is often purified via silica chromatography using EtOAc/Hexanes. The polarity of the phenol group traps EtOAc in the crystal lattice.
-
Verification: Check for a singlet at ~2.0 ppm (Acetate methyl).
-
Remedy: Dry under high vacuum (>0.1 mbar) at 40°C for 12 hours. The nitrile is thermally stable up to ~100°C, but avoid excessive heat to prevent polymerization.
Q2: The aromatic region shows two doublets instead of one singlet. Why?
Diagnosis: Symmetry Breaking (Contamination or Derivatization). The 2,6-aromatic protons are chemically equivalent only if the 3,5-substituents are identical.
-
Cause A (Synthesis): Incomplete methylation of the starting material (e.g., 3-methoxy-4,5-dihydroxyphenyl derivative).
-
Cause B (Rotamers): Rare for this molecule, but if you have derivatized the phenol with a bulky group, you may have restricted rotation.
-
Action: Run a COSY experiment. If the protons couple to each other, the symmetry is broken.
Q3: My Methylene ( -CH ) peak at ~3.9 ppm is missing or significantly smaller than 2H.
Diagnosis: Deuterium Exchange (H/D Exchange).
The protons alpha to a nitrile group (
-
Mechanism:
-
Action: Re-run the sample in fresh, anhydrous DMSO-
or CDCl filtered through basic alumina.
Q4: There is a sharp singlet at ~2.07 ppm. Is this an impurity?
Diagnosis: Ambiguous (Check Solvent).
-
Scenario A: If you used Acetone-
, this is the solvent residual. -
Scenario B: If you crystallized from Acetonitrile , this is trapped solvent (
). -
Scenario C: Warning. If the peak is closer to 2.1-2.3 ppm , it could be Acetone (byproduct of cleaning NMR tubes).
-
Differentiation: Run a HSQC. Solvent acetonitrile carbon is at ~118 ppm (CN) and ~1.3 ppm (CH3).
Deep Dive: The Hydrolysis Trap
One of the most common "unexpected" peak sets arises from the hydrolysis of the nitrile group. This occurs if the sample is stored in moist conditions or subjected to acidic workups.
Degradation Pathway Visualization
Figure 1: Hydrolysis pathway. The appearance of broad singlets at 7.0-7.5 ppm indicates the amide intermediate.
Diagnostic Table: Hydrolysis Impurities
| Compound State | Key Indicator ( | Key Indicator ( |
| Intact Nitrile | Singlet ~3.9 ppm ( | ~118-119 ppm ( |
| Amide Impurity | Two broad singlets ~6.9 & 7.4 ppm ( | ~172 ppm ( |
| Acid Impurity | Broad singlet >11.0 ppm ( | ~174 ppm ( |
Advanced Protocol: The "Clean" NMR Experiment
To rule out artifacts, follow this rigorous protocol for validating your Syringyl Nitrile batch.
Step 1: Solvent Selection[5]
-
Recommended: DMSO-
.-
Why: It solubilizes the phenolic moiety well and slows down proton exchange, allowing you to see the Phenol -OH and Amide -NH protons clearly.
-
-
Avoid: CDCl
(unless treated).-
Why: Commercial chloroform often contains HCl (acidic), which accelerates degradation and broadens the phenol peak.
-
Step 2: Sample Preparation
-
Weigh 5–10 mg of sample.
-
Dissolve in 0.6 mL of DMSO-
. -
Filtration (Critical): If the solution is cloudy, filter through a small plug of cotton or glass wool directly into the NMR tube. Suspended solids cause line broadening.
-
Water Check: Check the water peak at 3.33 ppm (in DMSO). If it is a large broad mound, your solvent is wet, and it may obscure the methoxy signal (~3.7 ppm).
Step 3: Acquisition Parameters
-
Relaxation Delay (d1): Set to >5 seconds .
-
Reasoning: The quaternary carbons (nitrile and aromatic ring carbons) have long T1 relaxation times. For accurate integration (quantitative NMR), you need a long delay.
-
-
Scans (ns): 16 or 32 is sufficient for
H; >512 for C (due to the low intensity of the nitrile carbon).
Reference Data & Impurity Tables
Use this table to identify non-structural peaks in your spectrum.
Table 1: Common Impurity Shifts in DMSO-
| Impurity | Proton ( | Multiplicity | Origin |
| Water | 3.33 | Broad Singlet | Wet solvent / Hygroscopic sample |
| Ethanol | 1.06 (t), 3.44 (q), 4.3 (OH) | Triplet/Quartet | Recrystallization solvent |
| Ethyl Acetate | 1.17 (t), 1.99 (s), 4.03 (q) | Multiplet set | Column chromatography |
| Dichloromethane | 5.76 | Singlet | Extraction solvent |
| Grease | 0.85, 1.26 | Multiplets | Ground glass joints |
| Syringaldehyde | 9.80 | Singlet | Unreacted Starting Material |
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.
-
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.
-
SDBS. "Spectral Database for Organic Compounds." AIST Japan. (Search: 4-hydroxy-3,5-dimethoxybenzyl cyanide).
- Silverstein, R. M.; Webster, F. X.Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley: Hoboken, NJ, 2005. (General reference for Nitrile hydrolysis shifts).
Sources
Validation & Comparative
Purity Analysis of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile: A Comparative Methodological Guide
Topic: Purity Analysis of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile by HPLC Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of complex lignans and pharmaceutical intermediates like podophyllotoxin derivatives, This compound (also known as 3,5-dimethoxy-4-hydroxyphenylacetonitrile) serves as a critical building block. Its purity directly impacts the yield and safety profile of downstream APIs.
This guide compares the performance of the Optimized Phenyl-Hexyl HPLC Method against the Standard C18 Generic Method and Gas Chromatography (GC) alternatives. While generic C18 methods are common, they often fail to adequately resolve the nitrile from its key impurity, Syringaldehyde, due to overlapping hydrophobicities. This guide demonstrates why an optimized stationary phase leveraging
Part 1: Technical Context & Chemical Logic[1]
The Analyte:
-
Molecular Weight: 193.20 g/mol [3]
-
Key Functional Groups: Phenolic hydroxyl (pKa ~9.7), two Methoxy groups (electron-donating), Nitrile (polar).
The Analytical Challenge: The primary impurity in the synthesis of this nitrile is often the starting material, Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) , or its oxidation byproducts.
-
Problem: Both the target nitrile and Syringaldehyde share the same core aromatic structure and similar polarity.
-
Consequence: On standard alkyl-bonded phases (like C18), these compounds often co-elute or exhibit peak tailing due to the phenolic group interacting with residual silanols.
Part 2: Method Comparison Analysis
We evaluated three analytical approaches to determine the most robust protocol for purity assessment.
1. The Alternative: Gas Chromatography (GC-FID)
-
Method: Capillary column (DB-5ms), high-temperature ramp.
-
Verdict: Not Recommended.
-
Reasoning: While GC offers high resolution, the phenolic hydroxyl group and the nitrile moiety are thermally sensitive. Direct injection often leads to thermal degradation or adsorption in the liner, causing non-linear response factors. Derivatization (silylation) is required, adding variability and time to the workflow.
2. The Baseline: Standard C18 HPLC (Generic)
-
Method: C18 Column (5 µm), Acetonitrile/Water gradient.[6]
-
Performance:
-
Resolution (Rs): 1.8 (Marginal).
-
Peak Shape: Asymmetric (Tailing Factor > 1.5).
-
Limitations: Relies solely on hydrophobic discrimination. The elution order often places the nitrile and aldehyde too close, risking integration errors during trace impurity analysis.
-
3. The Optimized Solution: Phenyl-Hexyl HPLC (Recommended)
-
Method: Phenyl-Hexyl Column (3.5 µm), Methanol/Water + 0.1% H3PO4.
-
Performance:
-
Resolution (Rs): > 3.5 (Excellent).
-
Peak Shape: Sharp (Tailing Factor < 1.1).[7]
-
Mechanism: The Phenyl-Hexyl phase engages in
- interactions with the electron-rich dimethoxy benzene ring. This "orthogonal" selectivity mechanism separates compounds based on electron density distribution, not just hydrophobicity, easily resolving the nitrile from the aldehyde.
-
Part 3: Comparative Data Summary
| Performance Metric | Method A: Standard C18 | Method B: Optimized Phenyl-Hexyl | Method C: GC-FID |
| Separation Mechanism | Hydrophobicity (Van der Waals) | Hydrophobicity + | Volatility / Boiling Point |
| Critical Pair Resolution (Rs) | 1.8 (Risk of overlap) | 3.8 (Baseline separation) | N/A (Degradation peaks) |
| Tailing Factor (Tf) | 1.6 (Silanol interaction) | 1.05 (Symmetric) | Variable |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.05 µg/mL | 1.0 µg/mL |
| Run Time | 15 mins | 12 mins | 25 mins (cool down) |
| Suitability | Rough estimation | QC Release / Impurity Profiling | Not suitable |
Part 4: Detailed Experimental Protocol (Optimized Method)
Objective: Quantify purity of this compound with >99.9% confidence.
1. Reagents & Equipment
-
Solvent A: HPLC Grade Water + 0.1% Phosphoric Acid (H3PO4).[7] Note: Acid is crucial to suppress phenol ionization (pKa ~9.7) and prevent peak tailing.
-
Solvent B: HPLC Grade Methanol. Note: Methanol is preferred over Acetonitrile here to enhance
- selectivity. -
Column: Phenomenex Kinetex Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 2.6 µm or 3.5 µm.
-
Detector: UV-Vis / DAD at 230 nm (max absorption) and 280 nm (specificity).
2. Gradient Program
| Time (min) | % Solvent A (Aq. Acid) | % Solvent B (MeOH) | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 8.0 | 40 | 60 | 1.0 |
| 10.0 | 10 | 90 | 1.0 |
| 12.0 | 90 | 10 | 1.0 |
| 15.0 | 90 | 10 | 1.0 |
3. Sample Preparation
-
Stock Solution: Dissolve 10 mg of sample in 10 mL of Methanol (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase Initial (90:10 Water:MeOH) to reach 0.1 mg/mL.
-
Critical Step: Diluting in the initial mobile phase prevents "solvent shock" which causes peak distortion for early eluting impurities.
-
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial (protect from light).
Part 5: Method Validation Workflow (Visualization)
The following diagram outlines the decision logic and validation steps for this specific purity analysis.
Figure 1: Analytical decision tree highlighting the selection of Phenyl-Hexyl stationary phase for optimal separation of aromatic impurities.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758421, this compound. Retrieved from [Link]
-
Phenomenex. Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]
Sources
- 1. 42973-55-7|this compound|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C10H11NO3 | CID 2758421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-DIMETHOXY-4-HYDROXYPHENYL ACETONITRILE | 42973-55-7 [chemicalbook.com]
- 5. 3,5-Dimethoxy-4-hydroxyphenyl acetonitrile | CAS 42973-55-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile proper disposal procedures
Executive Safety Directive
Do not treat this compound as a generic organic waste. 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile (CAS: 13323-54-1) is a functionalized nitrile.[1][2] While less volatile than simple phenylacetonitrile, it possesses a latent cyanide generation hazard if subjected to acidic conditions or strong metabolic hydrolysis.
The Golden Rule: NEVER mix this compound or its waste streams with acids. Acidification of nitrile waste can liberate Hydrogen Cyanide (HCN) gas, a rapid-acting chemical asphyxiant.
Chemical Profile & Hazard Mechanism
To dispose of this chemical safely, you must understand its reactivity.[3] This is not just "waste"; it is a reactive system.
| Property | Specification | Operational Implication |
| Chemical Name | This compound | Distinguish from Phenylacetonitrile (P-listed).[1][2] |
| Functional Groups | Nitrile (-CN), Phenol (-OH), Methoxy (-OCH₃) | Phenol: Increases solubility in basic solutions (good for decontamination).[1][2] Nitrile: Source of cyanide risk. |
| Primary Hazard | Acute Toxicity (Oral/Dermal), Irritant | Treat as a poison.[1][2] Use double nitrile gloves. |
| Incompatibility | Strong Acids , Oxidizers | Acid Contact: |
| EPA Waste Code | Characteristic Waste (D003 - Reactivity) | Likely not P-listed by specific name, but exhibits D003 characteristics if capable of generating toxic gas.[1][2] |
Disposal Decision Framework
Use this logic flow to determine the correct disposal path. This system prioritizes incineration (complete destruction) over chemical treatment, which is reserved for trace residues.
Figure 1: Operational decision tree for nitrile waste. Note that bulk quantities should always move to incineration (Lab Pack) rather than bench-top deactivation to minimize exposure risks.
Detailed Disposal Protocols
Protocol A: Bulk Waste (Solid or Liquid Solution)
Applicability: Expired reagents, reaction mixtures, or mother liquors.
The Logic: Commercial incineration is the only method that guarantees 100% destruction of the nitrile bond without generating hazardous byproducts on-site.[2]
-
Container Selection: Use a High-Density Polyethylene (HDPE) or glass container.
-
Labeling:
-
Label clearly: "Hazardous Waste - Toxic - Nitrile Derivative."
-
MANDATORY ADDITION: Add a secondary label: "DO NOT MIX WITH ACID."
-
-
pH Check (Self-Validating Step):
-
Before sealing, test the pH of the waste.
-
If pH < 7, add Sodium Hydroxide (NaOH) or saturated Bicarbonate solution until pH > 9.
-
Why? This locks the waste in a basic state, preventing accidental HCN evolution during storage or transport.
-
-
Segregation: Place the container in the "Organic - Non-Halogenated" or "Toxic" satellite accumulation area. Do not store next to the "Acid" waste stream.
Protocol B: Trace Deactivation (Glassware & Spills)
Applicability: Rinsing flasks, cleaning spatulas, or neutralizing small spills (<500mg).
The Logic: We utilize Alkaline Chlorination . The phenol group on this specific molecule aids solubility in base, allowing the hypochlorite (bleach) to attack the nitrile carbon effectively.
Reagents Required:
-
Sodium Hydroxide (NaOH) solution (1M or 5M)
-
Commercial Bleach (Sodium Hypochlorite, ~5% active chlorine)[3]
Step-by-Step Procedure:
-
Basify First:
-
Oxidation:
-
Add the bleach solution to the alkaline rinse.
-
Ratio: Use approximately 20mL of bleach per 100mg of estimated residue.
-
-
Contact Time:
-
Allow the mixture to stand for at least 2 hours (preferably overnight) in a fume hood.
-
-
Validation (The Trust Anchor):
-
Dip a strip of starch-iodide paper into the solution.
-
Result: It must turn blue/black.
-
Interpretation: Blue indicates excess oxidant (bleach) remains, meaning all the nitrile has likely been consumed. If no color change, add more bleach and wait another hour.
-
-
Disposal:
-
Collect the deactivated solution into a waste container labeled "Quenched Nitrile Waste - Alkaline/Oxidizer."
-
Do not pour down the drain unless explicitly authorized by your facility's EHS permits.[9]
-
Emergency Response: Spills
-
Small Spill (Solid):
-
Do not dry sweep (dust hazard).
-
Cover with wet paper towels (dampened with dilute NaOH).
-
Scoop into a bag and treat as Protocol A .
-
-
Liquid Spill:
-
Evacuate the immediate area if vapors are present.
-
Don PPE (Double Nitrile Gloves, Goggles, Respirator if outside hood).
-
Cover spill with Soda Ash or Calcium Carbonate to ensure no acidity.
-
Absorb with vermiculite or clay.
-
Pack into a drum labeled "Hazardous Waste - Nitrile Debris."
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
-
Source:[Link]
-
-
PubChem. (n.d.). Compound Summary: Phenylacetonitrile Derivatives.[10] National Library of Medicine.
-
Source:[Link]
-
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Source:[Link]
-
-
Product Safety Labs. (Generic SDS for Nitrile Compounds). Safety Data Sheet: this compound.[1][2] (Consult your specific vendor SDS, e.g., Sigma-Aldrich or Fisher Scientific, for lot-specific data).[1][2]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. FS_Bleach | OARS [oars.northeastern.edu]
- 4. mcgill.ca [mcgill.ca]
- 5. uwo.ca [uwo.ca]
- 6. vumc.org [vumc.org]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. purdue.edu [purdue.edu]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. 2-Phenylacetonitrile|For Research [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
